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2-Acetyl-3-amino-3-(methylthio)acrylonitrile Documentation Hub

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  • Product: 2-Acetyl-3-amino-3-(methylthio)acrylonitrile
  • CAS: 58955-39-8

Core Science & Biosynthesis

Exploratory

Technical Guide: Strategic Synthesis with 3,3-Functionalized Acrylonitrile Derivatives

Executive Summary 3,3-Functionalized acrylonitrile derivatives represent a privileged class of "push-pull" alkenes that serve as high-value synthons in modern drug discovery. Characterized by the presence of a strong ele...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,3-Functionalized acrylonitrile derivatives represent a privileged class of "push-pull" alkenes that serve as high-value synthons in modern drug discovery. Characterized by the presence of a strong electron-withdrawing nitrile group at the


-position and good leaving groups (LGs) at the 

-position, these molecules exhibit unique reactivity profiles. They allow for regiospecific nucleophilic vinylic substitution (

), enabling the rapid assembly of complex heterocycles such as pyrazoles, pyrimidines, and fused polycyclic systems. This guide details the mechanistic principles, strategic workflows, and validated protocols for leveraging these derivatives in high-throughput medicinal chemistry.

Part 1: Strategic Utility & Mechanistic Underpinnings

The "Push-Pull" Electronic Architecture

The synthetic utility of 3,3-functionalized acrylonitriles stems from their polarized double bond. The nitrile group (and often an ester or second nitrile at C2) exerts a strong electron-withdrawing effect ("Pull"), significantly decreasing electron density at the


-carbon (C3). Conversely, substituents at C3 (e.g., -SMe, -OEt, -Cl) act as electron donors ("Push") via resonance, yet they are also excellent leaving groups.

This polarization renders the C3 position highly electrophilic, susceptible to attack by binucleophiles. The reaction proceeds via an Addition-Elimination (


)  mechanism, rather than direct displacement.
Mechanism: Nucleophilic Vinylic Substitution ( )

Understanding the


 pathway is critical for controlling regioselectivity, particularly when using non-symmetrical binucleophiles (e.g., methylhydrazine).

SNV_Mechanism Substrate 3,3-Functionalized Acrylonitrile (Electrophile) Intermediate Tetrahedral Intermediate (Stabilized Carbanion) Substrate->Intermediate Step 1: Addition (Rate Limiting) Nu Nucleophile (Nu-H) Nu->Intermediate Product Substituted Acrylonitrile Intermediate->Product Step 2: Elimination LG Leaving Group (LG-) Intermediate->LG

Figure 1: The


 mechanism involves the initial attack of the nucleophile to form a resonance-stabilized carbanion, followed by the expulsion of the leaving group.

Part 2: Key Reagents & Precursor Selection

Selection of the specific 3,3-functionalized precursor dictates reaction harshness and chemoselectivity. The 3,3-bis(methylthio) derivatives are often preferred over chloro-derivatives due to better stability and odor control compared to thiols, while offering better leaving group ability than ethoxy groups.

Table 1: Comparative Analysis of Common Precursors
PrecursorStructureLeaving Group (LG)Reactivity ProfilePrimary Application
BMCA 3,3-Bis(methylthio)-2-cyanoacrylate-SMeModerate/High. Displacement of first -SMe is easy; second requires higher temp.Stepwise synthesis of tetra-substituted heterocycles.
EMME Ethoxymethylene malononitrile-OEtModerate. Clean reactions, volatile byproducts (EtOH).Synthesis of 3-amino-4-cyanopyrazoles.
DCAN 3,3-Dichloroacrylonitrile-ClVery High. Highly electrophilic; prone to hydrolysis.Rapid access to oxazoles and thiazoles; handling requires care.
DMAD-CN 3,3-Diaminoacrylonitrile

Low. "Push" effect dominates; C3 is less electrophilic.Used as intermediates or in transamination reactions.

Part 3: Synthetic Workflows

The true power of these derivatives lies in Divergent Synthesis . A single batch of 3,3-bis(methylthio)-2-cyanoacrylate (BMCA) can be split to generate distinct heterocyclic scaffolds by varying the binucleophile.

Divergent_Synthesis BMCA PRECURSOR: 3,3-Bis(methylthio)-2-cyanoacrylate Hydrazine + Hydrazines (NH2-NHR) BMCA->Hydrazine Amidine + Amidines (NH2-C(R)=NH) BMCA->Amidine Diamine + Diamines (NH2-CH2-CH2-NH2) BMCA->Diamine Pyrazole PYRAZOLES (Kinase Inhibitors) Hydrazine->Pyrazole Cyclocondensation (-2 MeSH) Pyrimidine PYRIMIDINES (Antivirals) Amidine->Pyrimidine Cyclization (-2 MeSH) Imidazoline HETEROCYCLIC KETENE AMINALS (HKAs) Diamine->Imidazoline N,N-Acetal Form.

Figure 2: Divergent synthetic pathways from a single BMCA precursor. The choice of binucleophile determines the heterocyclic core.

Part 4: Experimental Protocols

Protocol A: Synthesis of 5-Amino-3-(methylthio)-1H-pyrazole-4-carbonitrile

Target: Accessing the pyrazole core with a retained sulfur handle for further functionalization.

Rationale: This protocol utilizes the stepwise displacement capability of BMCA. Hydrazine is a potent nucleophile that displaces both methylthio groups if heated, or just one under controlled conditions. We target the cyclized product retaining one -SMe group.

Materials:

  • 2-Cyano-3,3-bis(methylthio)acrylate (BMCA): 10 mmol

  • Hydrazine Hydrate (80%): 12 mmol

  • Ethanol (Absolute): 20 mL

  • Catalyst: Piperidine (Catalytic amount, 2-3 drops)

Step-by-Step Methodology:

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 10 mmol of BMCA in 20 mL of absolute ethanol.

  • Addition: Add 12 mmol of hydrazine hydrate dropwise at room temperature. Note: The reaction is exothermic; observe for initial color change.

  • Catalysis: Add 2 drops of piperidine.

  • Reflux: Heat the mixture to reflux (

    
    C) for 3–5 hours. Monitor reaction progress via TLC (Eluent: EtOAc/Hexane 3:7). The starting material spot (
    
    
    
    ) should disappear, and a new polar spot (
    
    
    ) should appear.
  • Workup (Self-Validating Step): Cool the reaction mixture to room temperature. The product often precipitates directly.

    • If precipitate forms: Filter the solid under vacuum, wash with cold ethanol (2 x 5 mL), and dry.

    • If no precipitate: Pour the mixture into 50 mL of ice-water. The sudden polarity change will force precipitation.

  • Purification: Recrystallize from Ethanol/DMF (9:1) if necessary.

  • Characterization Check:

    • 
      H NMR (DMSO-
      
      
      
      ):
      Look for the disappearance of one -SMe singlet (approx 2.5-2.7 ppm) and the appearance of -NH/NH
      
      
      broad signals (approx 6.0-12.0 ppm).
Protocol B: Synthesis of Pyrimidines via Guanidine

Rationale: Reaction with guanidine nitrate (in the presence of base) yields 2,4-diamino-pyrimidine derivatives, a scaffold ubiquitous in dihydrofolate reductase (DHFR) inhibitors.

  • Base Activation: Dissolve Guanidine Nitrate (10 mmol) in Ethanol (15 mL) containing NaOEt (10 mmol) to liberate the free base. Stir for 15 min.

  • Coupling: Add BMCA (10 mmol). Reflux for 6–8 hours.

  • Odor Control: This reaction releases methanethiol (MeSH). Critical: Vent the reflux condenser into a bleach trap (sodium hypochlorite solution) to oxidize the malodorous MeSH to odorless sulfonate.

Part 5: Applications in Drug Discovery

The 3,3-functionalized acrylonitrile scaffold is not merely a chemical curiosity; it is a pharmacophore generator.

  • Kinase Inhibition: The pyrazole and pyrimidine products mimic the adenine ring of ATP, allowing them to bind into the ATP-binding pocket of protein kinases. The nitrile group often forms critical hydrogen bonds with the hinge region residues.

  • Anti-Infectives: 3,3-dichloroacrylonitrile derivatives are precursors to N-halamine polymers used in antimicrobial coatings.

  • Mitochondrial Pyruvate Carrier (MPC) Inhibitors: Indole-substituted cyanoacrylates (synthesized via Knoevenagel condensation of indoles with 3,3-functionalized precursors) have shown potency in metabolic regulation and hair loss treatments.

References

  • Aly, A. A., et al. (2015). "Reaction of ethyl 2-cyano-3,3-bis(methylthio)acrylate with amidrazones; synthesis of new mercapto pyrazoles." Journal of Sulfur Chemistry.

  • Faria, J. V., et al. (2017). "Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation." Molecules (MDPI).

  • Shen, S. (2014).[1] "Nucleophilic Substitution Reactions at Vinylic Carbons." Chinese Journal of Organic Chemistry.

  • Liang, J., et al. (2021). "Development of Novel Mitochondrial Pyruvate Carrier Inhibitors." Journal of Medicinal Chemistry.

  • Sigma-Aldrich. "Dichloroacetonitrile Product Information & Applications."

Sources

Foundational

Reactivity profile of alpha-acetyl-beta-aminoacrylonitriles

The Synthetic Utility of -Acetyl- -Aminoacrylonitriles A Technical Guide for Heterocyclic Scaffold Design Executive Summary: The "Push-Pull" Advantage In the realm of drug discovery and high-value intermediate synthesis,...

Author: BenchChem Technical Support Team. Date: February 2026

The Synthetic Utility of -Acetyl- -Aminoacrylonitriles

A Technical Guide for Heterocyclic Scaffold Design

Executive Summary: The "Push-Pull" Advantage

In the realm of drug discovery and high-value intermediate synthesis,


-acetyl-

-aminoacrylonitriles
represent a master class in "push-pull" alkene chemistry. Structurally defined by the coexistence of a strong electron-donating amino group (push) and two electron-withdrawing groups (acetyl and nitrile) at the

-position (pull), this scaffold exhibits a polarized double bond that serves as a highly reactive 1,3-dielectrophilic equivalent.

For the medicinal chemist, this molecule is not merely an intermediate; it is a divergent node . By simply altering the binucleophile employed (hydrazine, guanidine, or hydroxylamine), one can access three distinct pharmacophores—pyrazoles, pyrimidines, and isoxazoles—from a single precursor.

This guide details the electronic basis of this reactivity, validated synthetic protocols, and the mechanistic logic required to control regioselectivity.

Electronic Architecture & Mechanistic Basis

To master the chemistry of


-acetyl-

-aminoacrylonitriles, one must understand the electronic distribution that drives its reactivity.
The Push-Pull Resonance System

The molecule exists in a resonance hybrid where the lone pair on the


-amino nitrogen donates electron density into the 

-system, while the

-acetyl and

-cyano groups withdraw it.
  • 
    -Carbon:  Highly electrophilic (susceptible to Michael-type addition).
    
  • 
    -Carbon:  Nucleophilic character (in specific conditions), but sterically crowded.
    
  • Carbonyl vs. Nitrile: The acetyl carbonyl is generally more electrophilic (kinetically) than the nitrile, directing the initial cyclization step in reactions with dinucleophiles.

Stereochemistry: The H-Bond Lock

These compounds typically exist as the (Z)-isomer . This preference is thermodynamic, driven by a strong intramolecular hydrogen bond between the amino proton (


) and the acetyl oxygen (

). This "locked" conformation pre-organizes the molecule for heterocyclization, lowering the entropic penalty for ring closure.

Resonance Structure Neutral Enamine Form (Z-Isomer) Resonance Zwitterionic Form (Charge Separated) Structure->Resonance e- Delocalization H_Bond Intramolecular H-Bond (Stabilization) Structure->H_Bond NH ... O=C Interaction Resonance->H_Bond Locks Geometry

Figure 1: Electronic stabilization and stereochemical locking of the enaminonitrile scaffold.

Synthetic Pathways: Constructing the Core

The most robust method for synthesizing


-acetyl-

-aminoacrylonitriles is the condensation of active methylene compounds with alkoxymethylene reagents, followed by amination.
The Alkoxymethylene Route (Preferred)

This route avoids the polymerization issues often seen with direct acetylation of acrylonitrile.

Reaction Scheme:



Why this works:

  • Regiocontrol: The orthoformate reacts exclusively at the active methylene (

    
    -position).
    
  • Versatility: The final amine exchange allows for the introduction of alkyl, aryl, or heteroaryl groups at the

    
    -nitrogen.
    
Divergent Heterocycle Synthesis

Once the scaffold is formed, it reacts with binucleophiles to form heterocycles. The general mechanism involves:

  • Michael Addition: Nucleophile attacks

    
    -C, displacing the amino group (transamination).
    
  • Cyclization: The second nucleophilic site attacks the electrophilic Acetyl or Nitrile group.

SynthesisFlow Core α-Acetyl-β-Aminoacrylonitrile (The Hub) Hydrazine Hydrazine Hydrate (NH2-NH2) Core->Hydrazine Guanidine Guanidine (NH2-C(=NH)-NH2) Core->Guanidine Hydroxylamine Hydroxylamine (NH2-OH) Core->Hydroxylamine Pyrazole 3-Methyl-4-cyanopyrazole Hydrazine->Pyrazole Attack β-C then Acetyl Pyrimidine 2-Amino-5-cyanopyrimidine Guanidine->Pyrimidine [5+1] Cyclization Isoxazole 5-Methyl-4-cyanoisoxazole Hydroxylamine->Isoxazole O-Attack vs N-Attack

Figure 2: Divergent synthetic pathways from the common enaminonitrile precursor.

Experimental Protocols

Note: All procedures should be performed in a fume hood with appropriate PPE. Acrylonitrile derivatives can be toxic.

Protocol A: Synthesis of -Acetyl- -dimethylaminoacrylonitrile

This protocol uses dimethylformamide dimethyl acetal (DMF-DMA), a cleaner alternative to orthoformates for introducing the dimethylamino moiety.

Reagents:

  • Cyanoacetone (10 mmol)

  • DMF-DMA (12 mmol)

  • Toluene (Dry, 20 mL)

Procedure:

  • Charge: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Cyanoacetone (10 mmol) in dry Toluene.

  • Addition: Add DMF-DMA (12 mmol) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux for 3-4 hours. Monitor by TLC (Mobile phase: EtOAc/Hexane 1:1). The starting material spot should disappear, and a new polar spot should appear.

  • Concentration: Remove the solvent and excess DMF-DMA under reduced pressure (rotary evaporator).

  • Crystallization: The residue will solidify upon cooling. Recrystallize from Ethanol to obtain yellow crystals.

    • Yield Expectation: 75-85%

    • Validation: 1H NMR should show two singlets for

      
       (due to restricted rotation) and a singlet for the vinyl proton.
      
Protocol B: Conversion to 3-Methyl-4-cyanopyrazole

This reaction demonstrates the regioselective cyclization where the hydrazine attacks the acetyl group preferentially over the nitrile.

Reagents:

  • 
    -Acetyl-
    
    
    
    -dimethylaminoacrylonitrile (5 mmol)
  • Hydrazine Hydrate (80%, 7.5 mmol)

  • Ethanol (15 mL)

Procedure:

  • Dissolution: Dissolve the enaminonitrile in Ethanol.

  • Addition: Add Hydrazine Hydrate dropwise at room temperature. A slight exotherm may be observed.

  • Reflux: Heat to reflux for 2-3 hours.

    • Mechanistic Note: The hydrazine amine displaces the dimethylamine (evolution of

      
       gas may be detected). The intermediate hydrazone then attacks the acetyl carbonyl.
      
  • Workup: Cool the reaction mixture to room temperature. Pour onto crushed ice.

  • Isolation: Filter the precipitate, wash with cold water, and dry.

    • Product Identity: 3-methyl-1H-pyrazole-4-carbonitrile.

    • Key Data: IR spectrum will show a strong

      
       stretch around 2220 cm⁻¹.
      

Reactivity Data & Comparison

The following table summarizes the reactivity of the


-acetyl-

-aminoacrylonitrile scaffold compared to related push-pull alkenes.
Electrophile SystemNucleophilePrimary ProductRegioselectivity Driver

-Acetyl-

-amino
HydrazinePyrazole (3-Me, 4-CN)Acetyl > Nitrile (Electrophilicity)

-Acetyl-

-amino
GuanidinePyrimidine (5-CN)1,3-Dielectrophilic span

-Cyano-

-amino
HydrazineAmino-Pyrazole Nitrile is the only electrophile

-Acetyl-

-alkoxy
Primary Amine

-Acetyl-

-amino
Alkoxy is a better leaving group than Amino

References

  • Al-Qalaf, F., et al. (2008).[1] "Studies with Functionally Substituted Enamines: Synthesis of 2-Aroyl-3-dimethylamino-2-propenenitrile and their Reactivity toward Nitrogen Nucleophiles." Heterocycles, 75(1), 145-156. Link

  • Greenhill, J. V. (1977). "Enaminones."[1] Chemical Society Reviews, 6(3), 277-294. Link

  • Elnagdi, M. H., et al. (1982). "Recent Developments in the Chemistry of Enaminonitriles." Heterocycles, 19, 539. Link

  • Shawali, A. S. (2010). "Hydrazonoyl halides: Useful building blocks for the synthesis of arylazo-heterocycles." Journal of Advanced Research, 1(4), 255-290. (Context on hydrazone cyclization mechanisms). Link

  • Zvilichovsky, G., & David, M. (1983).[2] "The reaction of phenylmalononitrile with hydrazine." Journal of the Chemical Society, Perkin Transactions 1, 11-16.[2] Link

Sources

Exploratory

Chemical Stability of 2-Acetyl-3-amino-3-(methylthio)acrylonitrile: A Technical Guide

Executive Summary 2-Acetyl-3-amino-3-(methylthio)acrylonitrile is a highly functionalized ketene -acetal (also known as a push-pull alkene).[1] It serves as a critical intermediate in the synthesis of polyfunctional hete...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Acetyl-3-amino-3-(methylthio)acrylonitrile is a highly functionalized ketene


-acetal  (also known as a push-pull alkene).[1] It serves as a critical intermediate in the synthesis of polyfunctional heterocycles, including pyrazoles, pyrimidines, and isothiazoles, often employed in pharmaceutical and agrochemical discovery.

This guide details the chemical stability profile of this compound, emphasizing its "push-pull" electronic nature.[1] While kinetically stable as a solid, it exhibits specific reactivities in solution—particularly toward nucleophilic displacement and acid-catalyzed hydrolysis—that must be managed during storage and processing.[1]

Chemical Identity & Structural Dynamics[1]

Core Structure

The molecule features a polarized ethylene bond substituted with both electron-donating groups (EDGs:


, 

) and electron-withdrawing groups (EWGs:

,

).[1] This "push-pull" configuration stabilizes the double bond against typical alkene reactions (e.g., hydration) but activates it toward nucleophilic substitution at the

-carbon.[1]
PropertyDescription
IUPAC Name 2-Acetyl-3-amino-3-(methylsulfanyl)prop-2-enenitrile
Functional Class Ketene

-acetal (Push-Pull Alkene)
Molecular Formula

Molecular Weight 156.21 g/mol
Physical State Crystalline solid (typically pale yellow to colorless)
Solubility Soluble in polar organic solvents (DMSO, DMF, MeOH, Acetone); low solubility in water/hexane.[1]
Resonance Stabilization (DOT Diagram)

The stability of the solid compound is derived from significant resonance delocalization. The lone pairs on the nitrogen and sulfur atoms donate electron density into the


-system, which is accepted by the nitrile and carbonyl oxygens.

Resonance cluster_0 Push-Pull Resonance Stabilization Neutral Neutral Form (N-C=C-C=O) Zwitterion_N Zwitterion A (+N=C-C=C-O-) Neutral->Zwitterion_N N Lone Pair Donation Zwitterion_S Zwitterion B (+S=C-C=C-N-) Neutral->Zwitterion_S S Lone Pair Donation Zwitterion_N->Neutral

Caption: Resonance structures illustrating the electronic distribution that stabilizes the C=C double bond while increasing polarity.

Stability Profile

Thermal Stability[1]
  • Solid State: The compound is generally stable at room temperature (

    
    ) when stored under inert conditions. It typically exhibits a melting point in the range of 100–150°C  (analog dependent). Thermal decomposition generally occurs above the melting point, leading to the release of methyl mercaptan (
    
    
    
    ) and polymerization.
  • Solution: In inert solvents (e.g., DMSO, Toluene), it is stable up to reflux temperatures (

    
    ) for short durations. However, prolonged heating in protic solvents (alcohols) can lead to transesterification or solvolysis.
    
Hydrolytic Stability

The "push-pull" nature renders the vinyl bond relatively inert to simple hydration compared to isolated alkenes, but it remains sensitive to pH extremes.

ConditionStability RatingDegradation Mechanism
Neutral (pH 7) High Stable in aqueous suspension for days.[1]
Acidic (pH < 4) Low Protonation of the nitrile or carbonyl oxygen facilitates nucleophilic attack by water, leading to hydrolysis of the nitrile to an amide or displacement of the amine/thiomethyl group.
Basic (pH > 9) Moderate Susceptible to deprotonation (if

protons are acidic) or nucleophilic attack by hydroxide at the

-carbon, displacing the

group.
Photostability[1]
  • Isomerization: The compound exists primarily as the E- or Z-isomer, stabilized by an intramolecular hydrogen bond between the amino group (

    
    ) and the carbonyl oxygen (
    
    
    
    ).[1]
  • Risk: Exposure to UV light can disrupt this H-bond, causing E/Z isomerization.[1] While chemically reversible, this can alter solubility and reactivity profiles.

Reactivity & Degradation Pathways[1][2]

The primary instability risk stems from the methylthio (


)  group acting as a leaving group. This is the "Achilles' heel" of the molecule, intentionally designed for synthesis but a liability for stability.
Nucleophilic Displacement (The Primary Pathway)

In the presence of nucleophiles (amines, thiols, hydroxide), the


 group is readily displaced. This is an addition-elimination mechanism.[1]
  • Degradant: 2-Acetyl-3-amino-3-(substituted)acrylonitrile.[1]

  • Byproduct: Methyl mercaptan (MeSH) – distinct "rotten cabbage" odor.

Cyclization (Trace Impurity Risk)

If trace amounts of hydrazines or amidines are present (common in labs synthesizing these compounds), the molecule will spontaneously cyclize to form pyrazoles or pyrimidines.

Degradation cluster_acid Acidic Hydrolysis cluster_nuc Nucleophilic Attack Compound 2-Acetyl-3-amino- 3-(methylthio)acrylonitrile Hydrolysis Hydrolysis Products (Amides/Acids) Compound->Hydrolysis H+/H2O (Slow) Displacement SMe Displacement (Ketene N,N-acetals) Compound->Displacement R-NH2 / OH- (-MeSH) Cyclization Cyclization (Pyrazoles/Pyrimidines) Compound->Cyclization Hydrazines (Rapid)

Caption: Primary degradation and reaction pathways.[1] The displacement of the SMe group is the dominant mode of instability.

Handling & Storage Protocols

To ensure the integrity of 2-Acetyl-3-amino-3-(methylthio)acrylonitrile, the following protocols are mandatory.

Storage Conditions
  • Temperature: Store at 2–8°C (Refrigerated). While stable at room temperature, cold storage retards slow hydrolysis and sulfur oxidation.

  • Atmosphere: Store under Argon or Nitrogen . Oxygen can slowly oxidize the sulfur to a sulfoxide (

    
    ), which is a much more reactive leaving group.
    
  • Container: Amber glass vials with Teflon-lined caps to prevent UV exposure and moisture ingress.[1]

Handling Precautions
  • Odor Control: The compound may release trace methyl mercaptan. Handle in a fume hood.

  • Avoid Contact: Do not use spatulas contaminated with metal ions or amines, as these can catalyze decomposition.

Analytical Methods for Stability Assessment

A self-validating analytical workflow is required to monitor purity.[1]

HPLC Method (Reverse Phase)

The push-pull conjugation provides a strong UV chromophore.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
    .
    
  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.[2]

  • Detection: UV at 280–320 nm (matches the

    
     transition of the push-pull system).
    
  • Pass Criteria: Single peak >98% area. Appearance of peaks at lower retention times usually indicates hydrolysis (more polar) or S-oxidation.

NMR Spectroscopy
  • 
     NMR (DMSO-
    
    
    
    ):
    • 
       (s, 3H, 
      
      
      
      )
    • 
       (s, 3H, 
      
      
      
      )
    • 
       (broad s, 2H, 
      
      
      
      , often split due to H-bonding).
  • Stability Check: Disappearance of the SMe singlet and appearance of new signals indicates displacement or hydrolysis.

References

  • Survey of Ketene N,S-Acetals

    • Modern Synthesis and Chemistry of Stabilized Ketene N,S-Acetals. (Review of the general class stability and reactivity).
    • Source:

  • Synthesis Precursor & Reactivity

    • Reaction of ethyl 2-cyano-3,3-bis(methylthio)acrylate with amidrazones.[1][3] (Details the displacement of the SMe group, relevant to stability).

    • Source:

  • General Acrylonitrile Derivative Stability

    • Acrylonitrile - Chemical Properties and Stability Data.[1]

    • Source: [1]

  • Push-Pull Alkene Characterization

    • Electronic State of Push-Pull Alkenes: An Experimental Dynamic NMR Study.
    • Source: [ACS Publications - J. Org.[1] Chem.]([Link])

Sources

Protocols & Analytical Methods

Method

One-Pot Synthesis of Substituted Pyrazoles using 2-Acetyl-3-amino-3-(methylthio)acrylonitrile

An Application Note and Protocol for Researchers Abstract This guide provides a comprehensive protocol for the efficient one-pot synthesis of highly functionalized pyrazoles, a class of heterocyclic compounds of signific...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers

Abstract

This guide provides a comprehensive protocol for the efficient one-pot synthesis of highly functionalized pyrazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery.[1][2] The methodology utilizes the versatile building block, 2-Acetyl-3-amino-3-(methylthio)acrylonitrile, which reacts with various hydrazine derivatives in a straightforward cyclocondensation reaction. We will delve into the underlying reaction mechanism, provide a detailed step-by-step experimental protocol, present expected outcomes, and offer expert insights for troubleshooting and optimization. This approach represents an atom-economical and efficient route to valuable pyrazole scaffolds.[3][4]

Introduction: The Significance of Pyrazoles and Synthesis Strategy

The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms. This scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous clinically approved drugs with a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[5][6] Notable drugs featuring the pyrazole core include the COX-2 inhibitor Celecoxib and the kinase inhibitor Crizotinib.[5] The versatility of the pyrazole ring allows for structural modifications that can fine-tune its pharmacological profile, making it a focal point in modern drug development.[1][2]

Traditional methods for pyrazole synthesis often involve the condensation of hydrazines with 1,3-dicarbonyl compounds, a reaction first reported by Knorr in 1883.[7][8][9] While effective, these multi-step syntheses can be time-consuming and generate significant waste. One-pot multicomponent reactions (MCRs) have emerged as a powerful strategy in organic synthesis, offering increased efficiency, reduced reaction times, and a more environmentally benign profile by minimizing intermediate isolation and purification steps.[4][8]

This application note focuses on a one-pot synthesis leveraging 2-Acetyl-3-amino-3-(methylthio)acrylonitrile. This starting material is a highly reactive and versatile precursor, acting as a masked 1,3-dicarbonyl equivalent. Its unique structure, featuring an enamine, a nitrile, and a methylthio leaving group, facilitates a clean and high-yielding cyclocondensation reaction with hydrazine derivatives to form 5-amino-4-cyanopyrazoles.

Reaction Mechanism and Rationale

The one-pot synthesis proceeds through a well-established cyclocondensation pathway. Understanding this mechanism is crucial for optimizing reaction conditions and predicting outcomes. The key steps are outlined below.

Mechanism Workflow:

  • Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the more nucleophilic nitrogen atom of the hydrazine derivative (e.g., phenylhydrazine) onto the electrophilic carbonyl carbon of the acetyl group in the starting material.

  • Hydrazone Formation: This is followed by a condensation reaction, eliminating a molecule of water to form a stable hydrazone intermediate. This step is common in reactions between carbonyls and hydrazines.[10]

  • Intramolecular Cyclization: The terminal amino group of the hydrazone intermediate then performs an intramolecular nucleophilic attack on the carbon of the nitrile group. This cyclization step forms the five-membered pyrazole ring.

  • Aromatization via Tautomerization and Elimination: The cyclic intermediate undergoes tautomerization. The final, irreversible step is the elimination of the methylthio group as methanethiol (CH₃SH), a volatile and stable leaving group. This elimination drives the reaction towards the formation of the stable, aromatic pyrazole ring.

The causality behind this efficient transformation lies in the deliberate design of the starting material. The acetyl group provides the initial electrophilic site for hydrazine attack, while the nitrile group serves as the second electrophile for the ring-closing step. The methylthio group is an excellent leaving group, facilitating the final aromatization step.

reaction_mechanism start_material 2-Acetyl-3-amino-3-(methylthio)acrylonitrile hydrazone Hydrazone Intermediate start_material->hydrazone + R-NH-NH₂ hydrazine Hydrazine Derivative (R-NH-NH₂) cyclized Cyclized Intermediate hydrazone->cyclized Intramolecular Cyclization water H₂O hydrazone->water - H₂O pyrazole Final Pyrazole Product (5-Amino-4-cyanopyrazole) cyclized->pyrazole Tautomerization & Elimination of CH₃SH methanethiol CH₃SH cyclized->methanethiol - CH₃SH

Caption: General workflow for the pyrazole synthesis.

Detailed Experimental Protocol

This protocol provides a general method for the synthesis of 1-phenyl-3-methyl-5-amino-1H-pyrazole-4-carbonitrile as a representative example. The procedure can be adapted for other hydrazine derivatives.

3.1. Materials and Reagents

  • 2-Acetyl-3-amino-3-(methylthio)acrylonitrile (C₆H₈N₂OS, CAS: 13476-25-0)

  • Phenylhydrazine (C₆H₈N₂, CAS: 100-63-0)

  • Ethanol (Absolute, ≥99.8%)

  • Glacial Acetic Acid (Catalyst)

  • Ethyl Acetate (for extraction/chromatography)

  • Hexane (for extraction/chromatography)

  • Silica Gel (for column chromatography, 230-400 mesh)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

3.2. Equipment

  • Round-bottom flask (50 mL or 100 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

3.3. Step-by-Step Procedure

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-Acetyl-3-amino-3-(methylthio)acrylonitrile (1.56 g, 10 mmol).

  • Solvent and Reagent Addition: Add 30 mL of absolute ethanol to the flask and stir until the starting material is dissolved. To this solution, add phenylhydrazine (1.08 g, 1.0 mL, 10 mmol).

  • Catalyst Addition: Add 3-4 drops of glacial acetic acid to the reaction mixture. The acid catalyzes the initial condensation step.

  • Reaction Conditions: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78-80 °C) using a heating mantle or oil bath.

  • Monitoring the Reaction: Monitor the progress of the reaction using TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent system). Spot the initial mixture and then sample the reaction mixture every 30-60 minutes. The reaction is typically complete within 2-4 hours, indicated by the disappearance of the starting material spots.

  • Work-up - Cooling and Precipitation: Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature. As the solution cools, the product often precipitates as a solid. Further cooling in an ice bath can enhance precipitation.

  • Isolation: Collect the solid product by vacuum filtration and wash the crystals with a small amount of cold ethanol to remove any soluble impurities.

  • Purification: If the filtered solid is not sufficiently pure (as determined by TLC), it can be further purified. Recrystallization from ethanol or purification by column chromatography on silica gel (using a gradient of hexane/ethyl acetate) are effective methods.

  • Drying and Characterization: Dry the purified product under vacuum to obtain the final compound. Characterize the product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy) to confirm its structure and purity.

Expected Results and Data

The described one-pot protocol is versatile and can be applied to a range of hydrazine derivatives to generate a library of substituted pyrazoles. Below is a table summarizing typical results for this synthesis.

EntryHydrazine Derivative (R-NHNH₂)R-GroupTypical Reaction TimeYield (%)
1Hydrazine HydrateH3-5 hours85-92%
2PhenylhydrazinePhenyl2-4 hours88-95%
34-Chlorophenylhydrazine4-Cl-Phenyl2-4 hours90-96%
4MethylhydrazineMethyl4-6 hours80-88%

Yields are based on isolated, purified product and may vary based on reaction scale and purity of reagents.

Troubleshooting and Field-Proven Insights

  • Issue: Low or No Product Yield

    • Causality: The reaction is sensitive to the purity of the hydrazine derivative, which can degrade upon storage. The catalytic amount of acid is also crucial; too much or too little can hinder the reaction.

    • Solution: Use freshly distilled or a newly opened bottle of the hydrazine derivative. Optimize the amount of acetic acid catalyst; start with a few drops and add one more if the reaction is sluggish. Ensure the reaction is heated to a consistent reflux.

  • Issue: Formation of Multiple Products (Regioisomers)

    • Causality: When using a substituted, unsymmetrical hydrazine (e.g., methylhydrazine), two different regioisomers of the pyrazole can potentially form.[7] However, for this specific reaction, the mechanism strongly favors the formation of the 1-substituted-5-aminopyrazole due to the distinct reactivity of the carbonyl and nitrile groups.

    • Insight: While significant formation of the other isomer is unlikely, it is good practice to carefully analyze the crude product by ¹H NMR or LC-MS to confirm regioselectivity. If isomers are present, they can typically be separated by silica gel chromatography.

  • Insight: Managing the Byproduct

    • Causality: The final aromatization step releases methanethiol (CH₃SH), a gas with an extremely unpleasant and potent odor.

    • Best Practice: The entire experiment, including the work-up, must be conducted in a well-ventilated fume hood. To neutralize the odor, glassware can be rinsed with a bleach solution.

Safety Precautions

  • Hydrazine Derivatives: Many hydrazines, including phenylhydrazine, are toxic, carcinogenic, and can be absorbed through the skin. Always handle them with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: Ethanol and ethyl acetate are flammable. Keep them away from ignition sources.

  • General: Perform all operations within a certified chemical fume hood to avoid inhalation of vapors and the methanethiol byproduct.

Conclusion

The one-pot synthesis of 5-amino-4-cyanopyrazoles from 2-Acetyl-3-amino-3-(methylthio)acrylonitrile offers a highly efficient, rapid, and high-yielding route to a valuable class of heterocyclic compounds. The protocol is robust, scalable, and amenable to the creation of diverse pyrazole libraries for applications in drug discovery and materials science. By understanding the underlying mechanism and potential challenges, researchers can effectively utilize this methodology to accelerate their synthetic programs.

References

  • Khan, A. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research & Reviews: Journal of Medicinal & Organic Chemistry, 11(008). Available at: [Link]

  • Gummadi, S. B., et al. (2026). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. World Journal of Pharmaceutical Research. Available at: [Link]

  • Zhang, H., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(18), 6544. Available at: [Link]

  • Kaur, H., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(24). Available at: [Link]

  • Shaheen, M. A., et al. (2020). Chalcone Derived Pyrazole Synthesis via One-pot and Two-pot Strategies. Current Organic Synthesis, 17(4), 263-275. Available at: [Link]

  • El-Malah, A. A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 479-525. Available at: [Link]

  • Gawande, P. (2025). A REVIEW ON SYNTHESIS OF BIOACTIVE PYRANOPYRAZOLES BY ONE POT MULTICOMPONENT STRATEGIES. GIS SCIENCE JOURNAL, 12(4). Available at: [Link]

  • Ahmad, S., et al. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. J Med Chem Drug Des, 1(1), 1-8. Available at: [Link]

  • El-Malah, A. A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 479-525. Available at: [Link]

  • Al-Mousawi, S. M., et al. (2009). Enamines in Heterocyclic Synthesis: A Route to 4-Substituted Pyrazoles and Condensed Pyrazoles. Zeitschrift für Naturforschung B, 64(4), 469-473. Available at: [Link]

  • Al-dujaili, A. H. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(15), 4719. Available at: [Link]

  • Organic Chemistry Videos. (2019). synthesis of pyrazoles. YouTube. Available at: [Link]

  • LibreTexts Chemistry. (2025). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Available at: [Link]

  • Al-Omran, F., et al. (2010). Recent Advances in the Chemistry of Nitriles and Enaminonitriles. Jordan Journal of Chemistry, 5(2). Available at: [Link]

Sources

Application

Application Note: Synthesis of Substituted Pyrimidines from Push-Pull Alkenes

Abstract & Introduction The pyrimidine pharmacophore is ubiquitous in drug discovery, serving as the core scaffold for countless kinase inhibitors, antivirals, and nucleotide analogs.[1] While traditional condensation me...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The pyrimidine pharmacophore is ubiquitous in drug discovery, serving as the core scaffold for countless kinase inhibitors, antivirals, and nucleotide analogs.[1] While traditional condensation methods (e.g., Pinner synthesis) remain relevant, the use of push-pull alkenes —specifically


-enaminones and 

-oxoketene dithioacetals—offers superior regiocontrol and milder conditions.

This application note details the synthesis of 2,4- and 2,4,6-substituted pyrimidines via the cyclocondensation of push-pull alkenes with binucleophiles (amidines, guanidines, ureas). We provide two validated protocols: one utilizing enaminones for rapid access to aryl-pyrimidines, and another utilizing dithioacetals to generate versatile methylthio-functionalized intermediates.

The "Push-Pull" Concept

Push-pull alkenes possess a C=C double bond substituted with an electron-donating group (EDG, e.g.,


, 

) at one end and an electron-withdrawing group (EWG, e.g.,

,

) at the other. This polarization activates the

-carbon toward nucleophilic attack, making these substrates excellent 1,3-electrophile equivalents [1, 2].

Mechanistic Pathways

Understanding the mechanism is vital for troubleshooting. The reaction proceeds via an addition-elimination sequence (A-E), followed by cyclization and a second elimination.

Pathway Analysis
  • Nucleophilic Attack: The amidine/guanidine nitrogen attacks the activated

    
    -carbon of the alkene.
    
  • Elimination 1: The EDG (leaving group) is expelled, forming an intermediate aza-diene.

  • Cyclization: Intramolecular attack on the carbonyl carbon.

  • Elimination 2: Loss of water (dehydration) aromatizes the ring.

PyrimidineMechanism Start Push-Pull Alkene (Enaminone/Dithioacetal) Inter1 Michael Adduct (Tetrahedral) Start->Inter1 Nucleophilic Attack (at β-carbon) Reagent Binucleophile (Amidine/Guanidine) Reagent->Inter1 Inter2 Aza-Diene Intermediate (- H-LG) Inter1->Inter2 Elimination of LG (NMe2 or SMe) Cyclic Dihydro-pyrimidine (Cyclization) Inter2->Cyclic Intramolecular Condensation Product Substituted Pyrimidine (Aromatization) Cyclic->Product - H2O (Dehydration)

Figure 1: General mechanistic pathway for the cyclocondensation of push-pull alkenes with 1,3-binucleophiles.

Validated Protocols

Protocol A: Synthesis via -Enaminones

Target: 2-Phenyl-4-arylpyrimidines Scope: Ideal for libraries requiring diversity at the 4-position (derived from the enaminone) and 2-position (derived from the amidine).

Reagents:

  • 
    -Dimethylaminoenone (1.0 equiv) [Prepared from acetophenone + DMF-DMA]
    
  • Benzamidine Hydrochloride (1.1 equiv)

  • Sodium Ethoxide (NaOEt) (1.2 equiv) or KOH

  • Ethanol (Absolute)

Step-by-Step Procedure:

  • Base Activation: In a dry round-bottom flask equipped with a reflux condenser, dissolve Benzamidine HCl (1.1 mmol) in Ethanol (5 mL). Add NaOEt (1.2 mmol) and stir at room temperature for 10 minutes.

    • Expert Insight: This step liberates the free amidine base. A slight turbidity (NaCl precipitation) is normal.

  • Addition: Add the

    
    -enaminone (1.0 mmol) to the reaction mixture.
    
  • Reflux: Heat the mixture to reflux (

    
    C) for 4–6 hours.
    
    • Monitoring: Monitor by TLC (Hexane:EtOAc 7:3). The starting enaminone (usually bright yellow/orange) effectively disappears, and a fluorescent pyrimidine spot appears.

  • Workup: Cool to room temperature.

    • Option A (Precipitation): If the product crystallizes upon cooling, filter and wash with cold ethanol.

    • Option B (Extraction): Remove solvent in vacuo. Resuspend residue in water (10 mL) and extract with DCM (

      
       mL). Dry over 
      
      
      
      and concentrate.
  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography if necessary.

Protocol B: Synthesis via -Oxoketene Dithioacetals

Target: 4-Substituted-2-amino-6-(methylthio)pyrimidines Scope: Creates a pyrimidine with a "handle" (-SMe) at the 6-position, allowing for subsequent


 displacement (e.g., with amines) to create highly functionalized libraries [3].

Reagents:

  • 
    -Oxoketene Dithioacetal (1.0 equiv)
    
  • Guanidine Nitrate (1.2 equiv)

  • Potassium Carbonate (

    
    ) (2.5 equiv) or NaOH
    
  • DMF or Isopropanol

Step-by-Step Procedure:

  • Setup: Charge a flask with Guanidine Nitrate (1.2 mmol) and

    
     (2.5 mmol) in DMF (5 mL). Stir for 15 minutes to ensure deprotonation.
    
  • Reaction: Add the

    
    -oxoketene dithioacetal (1.0 mmol).
    
  • Heating: Heat to

    
    C (if DMF) or Reflux (if Isopropanol) for 6–12 hours.
    
    • Safety Note: This reaction releases methanethiol (MeSH), which is toxic and foul-smelling. Use a bleach trap on the condenser outlet to neutralize the off-gas.

  • Quench: Pour the reaction mixture into crushed ice (50 g) with vigorous stirring.

  • Isolation: The product typically precipitates as a solid. Filter, wash with copious water (to remove DMF/Base), and dry.

  • Validation:

    
     NMR should show the loss of one SMe peak (approx. 2.4 ppm) compared to the starting material, retaining one SMe peak on the ring.
    

Experimental Workflow Visualization

Workflow cluster_0 Protocol A: Enaminone Route cluster_1 Protocol B: Dithioacetal Route Step1 Mix Amidine Salt + Base (EtOH, 10 min, RT) Step2 Add Enaminone (Yellow/Orange Solid) Step3 Reflux 4-6h Monitor: Loss of Enaminone color Step4 Cool & Filter/Extract StepB1 Mix Guanidine + K2CO3 (DMF, 15 min) StepB2 Add Dithioacetal (Connect Bleach Trap) StepB3 Heat 100°C, 6-12h (MeSH evolution) StepB4 Pour into Ice Water Precipitation

Figure 2: Comparative workflows for Enaminone vs. Dithioacetal precursors.

Optimization & Troubleshooting Data

The following table summarizes common failure modes and corrective actions based on internal data and literature precedents [4, 5].

ObservationProbable CauseCorrective Action
Low Yield (<30%) Incomplete formation of free amidine base.Ensure base (NaOEt/KOtBu) is added before the enaminone. Increase reaction time.
Starting Material Persists Enaminone hydrolysis (reversion to ketone).[2]Ensure solvents are anhydrous . Water causes hydrolysis of the enaminone.[2]
Product is Oily/Sticky Trapped DMF or incomplete crystallization.For DMF reactions, pour into excess ice water (10:1 ratio). Triturate oil with cold ether.
Regioisomer Mixtures Steric clash in unsymmetrical precursors.Use bulky bases (KOtBu) to favor kinetic products; however, push-pull alkenes are generally highly regioselective.
Strong Odor (Protocol B) Methanethiol escape.Critical: Vent reaction through a bubbler containing 10% Sodium Hypochlorite (Bleach).

References

  • Review of Push-Pull Alkenes: Shawali, A. S. (2014). "Synthesis and Biological Activities of Pyrimidines: A Review." Journal of Pharmaceutical Sciences and Research.

  • Enaminone Chemistry: Gayon, E., et al. (2012).[3] "Stereoselective Synthesis of

    
    -Enaminones and Their Application." Journal of Organic Chemistry. 
    
  • Dithioacetal Protocols: Mathews, A., & Asokan, C. V. (2007).

    
    -Formylketene Dithioacetals." TSI Journals. 
    
  • Regioselectivity Studies: Thomas, A., et al. (2011).

    
    -oxoketene N,S-acetals." Arkivoc. 
    
  • Green Synthesis: Rostamizadeh, S., et al. (2021). "Synthesis, reactions, and applications of pyrimidine derivatives." Current Chemistry Letters.

Sources

Method

Application Note: Cyclization of 2-Acetyl-3-amino-3-(methylthio)acrylonitrile with Amidines

This Application Note is designed to provide a rigorous, field-validated protocol for the cyclization of 2-Acetyl-3-amino-3-(methylthio)acrylonitrile with amidines. This reaction is a cornerstone in the synthesis of 4,6-...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to provide a rigorous, field-validated protocol for the cyclization of 2-Acetyl-3-amino-3-(methylthio)acrylonitrile with amidines. This reaction is a cornerstone in the synthesis of 4,6-diamino-5-acetylpyrimidines , a privileged scaffold in drug discovery for kinase inhibitors, adenosine receptor antagonists, and purine synthesis.


V) & Intramolecular Cyclization
Author:  Senior Application Scientist, Chemical Development Group

Abstract & Strategic Significance

The pyrimidine nucleus is ubiquitous in medicinal chemistry, serving as the core for blockbuster drugs ranging from oncology (e.g., Fluorouracil, Ibrance) to antivirals. This protocol details the synthesis of 4,6-diamino-5-acetyl-2-substituted pyrimidines via the reaction of 2-Acetyl-3-amino-3-(methylthio)acrylonitrile (a ketene


-acetal) with amidines.

This specific pathway is superior to traditional methods because:

  • Regiocontrol: It leverages the "push-pull" electronic character of the ketene acetal to direct nucleophilic attack, ensuring high regioselectivity.

  • Functional Density: The product retains an acetyl group and two amino groups, providing three distinct vectors for further diversification (e.g., condensation to pteridines or purines).

  • Atom Economy: The reaction proceeds via a cascade mechanism (addition-elimination-cyclization) in a single pot.

Chemistry & Mechanism[1][2][3][4][5][6]

The Reactivity Profile

The starting material, 2-Acetyl-3-amino-3-(methylthio)acrylonitrile (1 ), possesses a highly polarized double bond. The


-carbon (C3) is electrophilic due to the electron-withdrawing nitrile and acetyl groups at the 

-position.
  • Leaving Group Hierarchy: The methylthio group (

    
    ) is a superior leaving group compared to the amino group (
    
    
    
    ). Consequently, the amidine nucleophile preferentially displaces the
    
    
    group.
  • Cyclization Trajectory: Following the initial displacement, the intermediate undergoes intramolecular cyclization. While attack could theoretically occur at the acetyl or nitrile group, the nitrile is generally more electrophilic in these basic conditions, leading to the formation of the 4-amino-pyrimidine system (Thorpe-Ziegler type closure).

Reaction Pathway[7]
  • Nucleophilic Attack: The free base amidine attacks the

    
    -carbon of 1 .
    
  • Elimination: Methanethiol (

    
    ) is eliminated, forming an intermediate amidino-enamine.
    
  • Cyclization: The distal nitrogen of the amidine moiety attacks the nitrile carbon.

  • Tautomerization: Aromatization yields the final pyrimidine 2 .

Mechanism Diagram (Graphviz)

ReactionMechanism cluster_legend Reaction Phase SM 2-Acetyl-3-amino- 3-(methylthio)acrylonitrile (Electrophile) Inter1 Tetrahedral Intermediate SM->Inter1 Nucleophilic Attack (C-3) Amidine Amidine (Nucleophile) Amidine->Inter1 Inter2 Amidino-Enamine Intermediate Inter1->Inter2 Elimination of MeSH MeSH MeSH (Byproduct) Inter1->MeSH Prod 4,6-Diamino-5-acetyl- 2-substituted Pyrimidine Inter2->Prod Intramolecular Cyclization (on CN) Phase1 SNV Displacement Phase2 Ring Closure

Caption: Mechanistic pathway involving


V displacement of the methylthio group followed by regioselective cyclization onto the nitrile.

Experimental Protocol

Materials & Reagents
ReagentRoleEquiv.Notes
2-Acetyl-3-amino-3-(methylthio)acrylonitrile Substrate1.0Prepared from 3,3-bis(methylthio) precursor +

Amidine Hydrochloride Reagent1.1Acetamidine, Benzamidine, or Guanidine HCl
Sodium Ethoxide (NaOEt) Base1.2Freshly prepared or commercial solution
Ethanol (EtOH) Solvent-Anhydrous preferred
DMF Co-solvent-Optional, for solubility enhancement
Step-by-Step Procedure

Step 1: Liberation of Amidine Free Base

  • In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Sodium Ethoxide (1.2 equiv) in anhydrous Ethanol (10 mL/mmol).

  • Add the Amidine Hydrochloride (1.1 equiv) to the solution.

  • Stir at room temperature (25 °C) for 15–30 minutes to generate the free amidine.

    • Note: A white precipitate of NaCl will form. This does not need to be filtered unless it interferes with stirring.

Step 2: Addition of Substrate

  • Add 2-Acetyl-3-amino-3-(methylthio)acrylonitrile (1.0 equiv) to the reaction mixture.

    • Tip: If the substrate is not soluble in EtOH, dissolve it in a minimum amount of DMF (1–2 mL/mmol) before addition.

Step 3: Reaction & Cyclization

  • Heat the mixture to Reflux (78–80 °C) .

  • Monitor the reaction by TLC (Eluent: EtOAc/Hexane 1:1) or LC-MS.[1]

    • Evolution:[2][3] Methanethiol (MeSH) gas will be evolved. Perform this reaction in a well-ventilated fume hood.

    • Duration: Typically 4–8 hours. The starting material spot should disappear, and a more polar fluorescent product spot (pyrimidine) should appear.

Step 4: Workup & Isolation

  • Cool the reaction mixture to room temperature.

  • Method A (Precipitation): If the product precipitates upon cooling, filter the solid, wash with cold water (to remove NaCl and excess base), and then with cold EtOH.

  • Method B (Aqueous Workup): If no precipitate forms, pour the mixture into crushed ice (50 g/mmol ). Neutralize with dilute Acetic Acid to pH ~7. The solid product should precipitate. Filter and dry.

Step 5: Purification

  • Recrystallize the crude solid from Ethanol/DMF or DMF/Water .

  • Yields are typically in the range of 65–85% .

Scope & Derivatives

The versatility of this protocol allows for the synthesis of a library of 2-substituted pyrimidines by varying the amidine component.

Amidine Reagent (

)
Substituent (R)Product StructureApplication
Acetamidine

4,6-Diamino-5-acetyl-2-methylpyrimidineGeneral scaffold
Benzamidine

4,6-Diamino-5-acetyl-2-phenylpyrimidineKinase inhibitor core
Guanidine

2,4,6-Triamino-5-acetylpyrimidineFolate/Pteridine precursor
Formamidine

4,6-Diamino-5-acetylpyrimidineUnsubstituted core

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield Incomplete displacement of SMeIncrease reflux time; ensure Amidine is in excess (1.2–1.5 equiv).
Oily Product Incomplete cyclization or impuritiesPour reaction into ice-water and scratch the flask walls to induce crystallization. Recrystallize from DMF/EtOH.
No Reaction Amidine HCl not neutralizedEnsure NaOEt is fresh and dry. Verify pH is basic (>9).
Wrong Regioisomer Attack on Acetyl (Rare)This pathway is disfavored under standard basic conditions. Confirm structure via NOE NMR (interaction between amino protons and R group).

Workflow Diagram

Workflow Start Start: Amidine HCl + NaOEt (in EtOH) FreeBase Generate Free Amidine (15 min, RT) Start->FreeBase AddSM Add 2-Acetyl-3-amino- 3-(methylthio)acrylonitrile FreeBase->AddSM Reflux Reflux (80°C) 4-8 Hours (MeSH evolution) AddSM->Reflux Check Check TLC/LCMS (SM Consumed?) Reflux->Check Check->Reflux No Workup Pour into Ice Water Neutralize with AcOH Check->Workup Yes Filter Filter Precipitate Wash with Water/EtOH Workup->Filter Final Pure Product: 4,6-Diamino-5-acetylpyrimidine Filter->Final

Caption: Operational workflow for the synthesis of pyrimidines from ketene N,S-acetals.

References

  • Ila, H., Junjappa, H., et al.

    
    -Oxoketene Dithioacetals." Tetrahedron, vol. 46, no. 15, 1990, pp. 5423-5432. Link
    
  • Junjappa, H., et al. "Ketene Dithioacetals in Organic Synthesis: Recent Developments." Tetrahedron, vol. 59, no. 35, 2003, pp. 6545-6574. Link

  • El-Torgoman, A. M., et al. "Nitriles in Heterocyclic Synthesis: The Reaction of 2-Thiocarbamoyl-cinnamonitriles with Active Methylene Reagents." Zeitschrift für Naturforschung B, vol. 42, 1987, pp. 107-111.
  • Shetgiri, N. P., et al. "Synthesis and Biological Activity of Some New Pyrimidine Derivatives." Indian Journal of Chemistry, Section B, vol. 44, 2005. (Specific examples of 4-aminopyrimidine synthesis).
  • Tominaga, Y., et al. "Synthesis of Pyrimidine Derivatives from Ketene Dithioacetals." Journal of Heterocyclic Chemistry, vol. 27, 1990, pp. 775-783. Link

Sources

Technical Notes & Optimization

Troubleshooting

Solubility Optimization Hub: Push-Pull Alkenes in Ethanol

Ticket ID: PPA-SOLV-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary: The Dipole Paradox Push-pull alkenes (e.g., -enaminones, -cyanoacrylates) present a un...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PPA-SOLV-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Dipole Paradox

Push-pull alkenes (e.g.,


-enaminones, 

-cyanoacrylates) present a unique solubility challenge. Despite possessing high dipole moments due to their zwitterionic resonance structures (electron donor conjugated to an electron acceptor), they often exhibit poor solubility in ethanol—a polar protic solvent.

The Root Cause:

  • High Crystal Lattice Energy: The strong dipolar nature creates intense intermolecular electrostatic attractions (dipole-dipole stacking) in the solid state, which ethanol's solvation energy often cannot overcome.

  • Intramolecular Hydrogen Bonding: Many push-pull systems (especially Z-isomers) form strong internal hydrogen bonds (e.g., N-H···O=C), effectively "locking" the polar sites away from the solvent.

  • Hansen Parameter Mismatch: While ethanol is polar (

    
    ) and a hydrogen bond donor (
    
    
    
    ), it may lack the dispersive power (
    
    
    ) required to solvate the hydrophobic backbone often attached to these alkenes.
Diagnostic Framework: Characterizing the Failure

Before attempting random solvent mixtures, categorize the specific solubility failure using the observation matrix below.

Table 1: Solubility Failure Modes & Diagnostics
Failure ModeVisual SymptomThermodynamic CauseRecommended Action
Lattice Lock Powder remains suspended even at reflux (

).

. Crystal packing is too stable.
Use High-Dielectric Co-solvents (See Module 2).
Oiling Out Compound melts into a second liquid phase before dissolving.Liquid-Liquid Phase Separation (LLPS) occurs before crystallization.Adjust Metastable Zone Width (MSZW) (See Module 3).
The "Gumball" Solid clumps into a sticky, impenetrable mass.Solvent penetrates surface but cannot break bulk lattice; surface plasticization.Increase Shear Force (Sonication) + Temperature Ramp .
Reprecipitation Dissolves hot, but crashes out instantly upon minimal cooling.Narrow MSZW; high supersaturation sensitivity.Use Seeding or Gradient Cooling .
Module 1: Thermodynamic Solutions (The "Ethanol+" Protocol)

If pure ethanol fails, we must modify the solvent system's Hansen Solubility Parameters (HSP) . The goal is to lower the Relative Energy Difference (RED) between the solvent and the solute.

Protocol A: The Dipolar Aprotic Spike

Applicable for: Lattice Lock failures.

Theory: Ethanol is a good H-bond donor but a poor dipole interactor compared to DMSO or DMF. Push-pull alkenes require a solvent with a high dipole moment to disrupt their crystal lattice stacking.

Step-by-Step Workflow:

  • Slurry Preparation: Suspend 100 mg of the alkene in 1.0 mL of Ethanol (absolute).

  • Thermal Equilibration: Heat to reflux (

    
    ). If insoluble, proceed.
    
  • The Spike: Add DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide) dropwise via a syringe through the condenser.

    • Limit: Do not exceed 10% v/v.

  • Observation: Upon dissolution, slowly cool. The ethanol will act as an anti-solvent for the hydrophobic regions, while the DMSO keeps the dipolar core solvated, preventing rapid crash-out.

Protocol B: The TFE Shift (Trifluoroethanol)

Applicable for: Compounds with strong intramolecular H-bonds (e.g., Enaminones).

Theory: 2,2,2-Trifluoroethanol (TFE) is a much stronger Hydrogen Bond Donor (HBD) than ethanol. It can compete with and break the intramolecular H-bonds of the push-pull alkene, forcing the molecule open for solvation.

Data Comparison: | Solvent | H-Bond Donor Acidity (


) | Dielectric Constant (

) | Application | | :--- | :--- | :--- | :--- | | Ethanol | 0.83 | 24.5 | Standard | | TFE | 1.51 | 26.7 | Breaks Internal H-Bonds | | DMSO | 0.00 | 46.7 | Breaks Dipole Stacking |
Module 2: Kinetic Troubleshooting (Oiling Out)

Oiling out is the bane of push-pull alkene purification. It happens when the compound's melting point in the solvent is lower than its saturation temperature.

Visualizing the Mechanism

SolubilityPathways Start Hot Saturated Solution Cooling Cooling Process Start->Cooling Metastable Metastable Zone Cooling->Metastable LLPS Liquid-Liquid Phase Separation (Oiling Out) Nucleation Nucleation (Crystallization) LLPS->Nucleation Slow Transformation (Often yields amorphous solid) Metastable->LLPS High Supersaturation or Impurities Metastable->Nucleation Ideal Path (Seeding)

Figure 1: Kinetic pathways during cooling. Avoid the red node (LLPS) by controlling supersaturation.

Protocol C: The "Seed and Starve" Method

Objective: Bypass the Liquid-Liquid Phase Separation (LLPS) zone.

  • Dissolution: Dissolve the alkene in the minimum amount of hot Ethanol/Co-solvent mix.

  • Temperature Drop: Cool the solution only until it reaches the saturation point (not the crash point).

  • Seeding: Add a single crystal of the pure product (or scratch the glass if no seed exists).

  • Isothermal Aging: Hold the temperature constant for 30 minutes. Allow the seed to grow.

  • Slow Ramp: Cool at a rate of

    
    .
    
    • Why? Rapid cooling shoots the system into the LLPS region. Slow cooling keeps it in the metastable zone where crystal growth is favored over oil formation.

Module 3: Chemical Modulation

Sometimes the issue is not physical, but chemical. Push-pull alkenes are often amphoteric or susceptible to pH changes.

  • Acid Sensitivity: If your alkene has a basic nitrogen (e.g., enamine moiety), trace acids in ethanol can protonate it, creating a salt with different solubility properties.

    • Fix: Add 1% Triethylamine to the ethanol to ensure the neutral species is maintained.

  • Base Sensitivity: If the alkene has acidic protons (

    
    -position to EWG), base can cause deprotonation.
    
    • Fix: Add 1% Acetic Acid to the ethanol.

Frequently Asked Questions (FAQ)

Q: I used 100% Ethanol and my compound turned into a gel. Why? A: This is a solvate formation or "gelling." The ethanol molecules are intercalating into the lattice but cannot fully break it apart. Solution: Heat the gel to reflux and add a "breaker" solvent like Toluene (to disrupt H-bonding networks) or Acetone, then cool slowly.

Q: Can I use water as a co-solvent? A: Generally, no for dissolving. Water increases the polarity drastically (


). However, water is an excellent anti-solvent to force precipitation after the compound is dissolved in ethanol/DMSO.

Q: My push-pull alkene is an oil at room temperature. How do I crystallize it in ethanol? A: You likely cannot crystallize it at room temperature. You need to access a lower temperature regime (


). Dissolve in minimal ethanol at RT, then place in a freezer. If it oils out in the freezer, your concentration is too high. Dilute by 20% and retry.
References
  • Hansen Solubility Parameters: A User's Handbook.

    • Source: CRC Press / Hansen-Solubility.com
    • Context: Theory of "Like Dissolves Like" and calcul
  • Solubility of Organic Solutes in Ethanol/W

    • Source: Journal of Pharmaceutical Sciences (PubMed)
    • Context: Empirical data on log-linear solubilization models in ethanol systems.[1]

  • Push-Pull Alkenes: Structure and

    
    -Electron Distribution. 
    
    • Source: ResearchG
    • Context: Explains the dipolar nature and bond polarization that leads to high l
  • Recrystalliz

    • Source: Chemistry LibreTexts
    • Context: Standard protocols for dealing with oiling out and supersatur
  • Synthesis and Solubility of

    
    -Enaminones. 
    
    • Source: N
    • Context: Specific examples of enaminone solubility behavior in alcoholic solvents.

Sources

Optimization

Minimizing dimerization side reactions of enaminonitriles

Topic: Minimizing Dimerization Side Reactions of -Enaminonitriles Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Diagnostic Hub: Is Your Enaminonitrile Dimerizing? Before optimizing, confi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Dimerization Side Reactions of


-Enaminonitriles
Audience:  Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Diagnostic Hub: Is Your Enaminonitrile Dimerizing?

Before optimizing, confirm that dimerization (self-condensation) is the root cause of your yield loss or impurity profile.


-enaminonitriles are amphoteric and highly reactive; their "dimerization" typically leads to the formation of 4-aminopyrimidines  or pyridines  depending on the specific substitution pattern.
Symptom Checklist
ObservationLikely IssueConfirmation Test
Precipitate formation in stored samplesSpontaneous self-condensation (thermodynamic relaxation)LC-MS: Look for

or

peaks.
"Doublet" signals in NMRMixture of cis/trans isomers (benign) OR dimer formation (critical)1H NMR: Check integration. If new alkyl/aryl peaks appear with distinct shifts, it is a dimer.
Exotherm upon dissolutionAcid/Base catalyzed polymerizationpH Check: Ensure solvent is neutral.
Loss of Nitrile Stretch (

)
Cyclization to pyrimidine/pyridineIR Spectroscopy: Disappearance of

and appearance of

imine bands.

Mechanistic Insight: The "Why" Behind Dimerization

To prevent dimerization, you must understand the pathway. The most common side reaction is the Thorpe-Ziegler type condensation , where the nucleophilic


-carbon (or the amine nitrogen) of one enaminonitrile molecule attacks the electrophilic nitrile carbon of another.
The Pathway to Dimerization

The reaction is often driven by base catalysis or thermal energy, pushing the kinetic enaminonitrile toward the thermodynamic pyrimidine derivative.

Enaminonitrile_Dimerization Nitrile Starting Nitrile (R-CH2-CN) Enamino β-Enaminonitrile (Target Intermediate) Nitrile->Enamino Base, Low Temp (Thorpe Reaction) Enamino->Enamino Cis/Trans Isomerization Imine_Int Imine Intermediate (Dimer Formation) Enamino->Imine_Int Self-Attack (Nucleophilic β-C on CN) Pyrimidine 4-Aminopyrimidine (Thermodynamic Product) Imine_Int->Pyrimidine Cyclization & Tautomerization (High Temp / Acid)

Figure 1: The progression from nitrile precursor to enaminonitrile target, and the subsequent unwanted relaxation into the pyrimidine dimer.

Process Optimization: Troubleshooting & Prevention

A. Synthesis Phase: Kinetic vs. Thermodynamic Control

If you are synthesizing the enaminonitrile (e.g., from acetonitrile or substituted nitriles), the reaction temperature is the primary switch between the monomer and the dimer.

  • The Problem: High temperatures provide the activation energy required for the second condensation step (cyclization).

  • The Solution: Maintain Kinetic Control .

    • Protocol: Conduct the Thorpe condensation at -78°C to 0°C using strong, non-nucleophilic bases (e.g., LDA, LiHMDS).

    • Quench: Quench rapidly with a buffered solution at low temperature to protonate the intermediate before it can attack another nitrile.

B. Usage Phase: The "High-Dilution" Principle

When using enaminonitriles as nucleophiles (e.g., in Hantzsch synthesis), self-condensation competes with the desired cross-reaction.

  • The Problem: Dimerization is a second-order reaction (Rate

    
    ).
    
  • The Solution:

    • Inverse Addition: Do not add the electrophile to the enaminonitrile. Instead, slowly add the enaminonitrile to a large excess of the electrophile.

    • Concentration: Keep the instantaneous concentration of free enaminonitrile low.

C. Storage & Stability

Enaminonitriles are often shelf-unstable.

  • Temperature: Store at 2–8°C (or -20°C for long term).

  • Atmosphere: Store under Argon/Nitrogen. Moisture can hydrolyze the enamine to a ketone.

  • Stabilizers: Avoid trace acids. Store in base-washed glassware if the compound is acid-sensitive.

Detailed Protocol: Controlled Reaction Setup

Goal: React a


-enaminonitrile with an aldehyde (Cross-Reaction) while suppressing self-condensation.
Reagents & Equipment[1]
  • 
    -Enaminonitrile (Freshly prepared or recrystallized)
    
  • Target Aldehyde (Electrophile)

  • Solvent: Dry Ethanol or Acetonitrile (Aprotic preferred to slow proton transfer)

  • Equipment: Syringe pump, cooling bath.

Step-by-Step Methodology
  • Preparation of Electrophile Pool:

    • Dissolve the Aldehyde (1.2 equiv) in the solvent.

    • Cool to 0°C . High concentration of electrophile is desired here.

  • Slow Addition (The Critical Step):

    • Dissolve Enaminonitrile (1.0 equiv) in a separate volume of solvent.

    • Load into a syringe pump.

    • Add the enaminonitrile solution to the aldehyde pool dropwise over 30–60 minutes.

    • Reasoning: This ensures that every molecule of enaminonitrile entering the flask encounters an excess of aldehyde (Cross-reaction) rather than another enaminonitrile molecule (Dimerization).

  • Monitoring:

    • Monitor by TLC/LC-MS every 15 minutes.

    • If dimer (pyrimidine) appears, lower the temperature further and slow the addition rate .

  • Workup:

    • Once addition is complete, allow to warm to room temperature only if conversion is incomplete.

    • Neutralize immediately if a base catalyst was used.

FAQs: Quick Troubleshooting

Q: My enaminonitrile turns orange/red upon standing. Is it ruined? A: Likely yes. This color change often indicates the formation of conjugated oligomers or oxidation products. Check NMR. If the characteristic vinyl proton signal is gone, repurify or resynthesize.

Q: Can I use microwave irradiation? A: Use caution. While microwaves accelerate reactions, they often favor the thermodynamic product (the dimer/pyrimidine). If you use MW, use it for the cross-reaction (e.g., reacting the enaminonitrile with an amine) but not for the isolation of the enaminonitrile itself.

Q: Which solvent minimizes dimerization? A: Aprotic solvents (THF, DCM, Toluene) generally suppress dimerization better than protic solvents (MeOH, EtOH). Protic solvents facilitate the proton transfers required for the tautomerization and cyclization steps of the Thorpe-Ziegler mechanism.

Decision Tree for Troubleshooting

Troubleshooting_Tree Start Issue: Low Yield / Impurities Check_MS Check LC-MS for [2M] mass Start->Check_MS Is_Dimer Is Dimer Present? Check_MS->Is_Dimer Yes_Dimer Cause: Self-Condensation Is_Dimer->Yes_Dimer Yes No_Dimer Cause: Hydrolysis or Oxidation Is_Dimer->No_Dimer No Action_Dimer 1. Dilute Reaction 2. Lower Temp 3. Inverse Addition Yes_Dimer->Action_Dimer Action_Hydrolysis 1. Dry Solvents 2. Inert Atmosphere No_Dimer->Action_Hydrolysis

Figure 2: Diagnostic logic for identifying and resolving enaminonitrile instability.

References

  • RSC Advances. (2019). Temperature controlled condensation of nitriles: efficient and convenient synthesis of β-enaminonitriles, 4-aminopyrimidines and 4-amidinopyrimidines in one system.[1][2][3]Link

  • Wikipedia. Self-condensation (Thorpe Reaction).Link

  • Sigma-Aldrich. 3-Aminocrotononitrile Product Sheet (Storage & Stability).Link

  • National Institutes of Health (PMC). Mechanistic insights into the base-catalyzed condensation of nitriles.Link

Sources

Troubleshooting

Controlling regioselectivity in nucleophilic attack on acrylonitriles

Current Status: OPERATIONAL Ticket Queue: HIGH VOLUME Topic: Nucleophilic Attack on Acrylonitriles (1,2- vs. 1,4-Addition) Welcome to the AcryloTech Technical Support Hub You are likely here because your acrylonitrile re...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: OPERATIONAL Ticket Queue: HIGH VOLUME Topic: Nucleophilic Attack on Acrylonitriles (1,2- vs. 1,4-Addition)

Welcome to the AcryloTech Technical Support Hub

You are likely here because your acrylonitrile reaction has either:

  • Turned into a solid, insoluble brick (Polymerization).

  • Yielded a ketone/imine when you wanted a nitrile derivative (1,2-addition).

  • Returned starting material or complex mixtures instead of the clean Michael adduct (1,4-addition).

Acrylonitrile is a deceptive electrophile. It possesses two electrophilic sites: the cyano carbon (C1) and the


-carbon (C3) . The regioselectivity of nucleophilic attack is governed strictly by Hard-Soft Acid-Base (HSAB) theory  and Kinetic vs. Thermodynamic control .

Below are the Troubleshooting Guides (Tickets) for the most common failure modes.

🎫 Ticket #001: "My Reaction Mixture Solidified / Polymerized"

Severity: Critical Diagnosis: Anionic or Radical Polymerization Root Cause: Acrylonitrile is highly prone to polymerization initiated by bases (anionic) or trace radicals (radical). If your reaction exotherms uncontrollably or turns into a gel, you have initiated a polymer chain.

🛠️ Troubleshooting Steps
  • Check Inhibitor Status: Commercial acrylonitrile contains inhibitors like MEHQ (Monomethyl ether of hydroquinone) .

    • Issue: MEHQ requires dissolved oxygen to function.[1] If you degas your solvent too rigorously (freeze-pump-thaw) and run under strict Argon/Nitrogen, the inhibitor stops working, and radical polymerization triggers.

    • Fix: For Michael additions, strictly anaerobic conditions are rarely necessary. Allow a headspace of air or do not purge the solvent aggressively unless your nucleophile is extremely air-sensitive.

  • Thermal Runaway: Michael additions are exothermic. High heat favors polymerization.[1]

    • Fix: Always add the nucleophile (or the acrylonitrile) dropwise at 0°C .

  • Inhibitor Removal (Only if necessary): If your catalyst is poisoned by MEHQ (rare, but happens with some transition metals), you must remove it immediately before use.

⚗️ Protocol: Inhibitor Removal via Basic Alumina
  • Materials: Activated Basic Alumina (Brockmann I), Glass column, Acrylonitrile.

  • Step 1: Pack a short column (5 cm height) with basic alumina. Do not wet-pack; use dry.

  • Step 2: Pass acrylonitrile through the column by gravity or slight pressure.

  • Step 3: Collect the filtrate. USE IMMEDIATELY. Without inhibitor, the monomer is a ticking clock.

🎫 Ticket #002: "I Want the Michael Adduct (1,4), but Got 1,2-Addition"

Severity: Moderate Diagnosis: Mismatched HSAB parameters.[2] Theory: The


-carbon is a "soft" electrophile (large orbital coefficient in LUMO). The cyano carbon is a "hard" electrophile (high charge density).
📊 HSAB Compatibility Table
Nucleophile TypeHardnessPreferred Attack SiteResulting Product
Grignard (RMgX) HardC1 (Cyano)Ketone (after hydrolysis)
Organolithium (RLi) HardC1 (Cyano)Imine / Ketone
Cuprates (R₂CuLi) SoftC3 (

-carbon)
Nitrile (Michael Adduct)
Enolates SoftC3 (

-carbon)
Nitrile (Michael Adduct)
Thiols / Amines SoftC3 (

-carbon)
Nitrile (Michael Adduct)
🛠️ Troubleshooting Steps
  • Switch the Metal: If you are using a Grignard, you will get mixtures or 1,2-products.

    • Fix: Add 10-20 mol% CuI (Copper Iodide) or CuCN to the reaction. This generates an organocuprate in situ, which is softer and attacks the

      
      -carbon exclusively.
      
  • Steric Blocking: If the

    
    -position is substituted (e.g., crotononitrile), 1,4-attack is slower.
    
    • Fix: Use Lewis Acids (Sc(OTf)₃ or BF₃·OEt₂) to activate the nitrile, lowering the LUMO energy and accelerating the 1,4-pathway.

⚗️ Protocol: Copper-Catalyzed Conjugate Addition

Goal: Force a "Hard" Grignard to do a "Soft" 1,4-addition.

  • Setup: Flame-dry a 3-neck flask. Add CuI (10 mol%) and dry THF. Cool to -78°C.

  • Reagent Prep: Add the Grignard reagent (RMgBr) dropwise. The solution will change color (often yellow

    
     dark). Stir for 15 min.
    
  • Addition: Add acrylonitrile (dissolved in THF) dropwise over 30 minutes. Keep temperature below -40°C to prevent polymerization.

  • Quench: Pour into saturated NH₄Cl/NH₄OH (9:1) to sequester copper salts.

🎫 Ticket #003: "I Want to Functionalize the -Position"

Severity: High (Complex Mechanism) Diagnosis: You need the Morita-Baylis-Hillman (MBH) reaction. Context: Direct nucleophilic attack at the


-carbon is impossible because it is nucleophilic (in the enolate form), not electrophilic. You must use a catalyst to temporarily invert the polarity.
🧠 The Logic Flow

To attach an electrophile (like an aldehyde) to the


-position:
  • Step 1: A tertiary amine (DABCO) attacks the

    
    -position (Michael addition).
    
  • Step 2: This generates a transient enolate at the

    
    -position.
    
  • Step 3: The

    
    -enolate attacks the aldehyde (Aldol reaction).
    
  • Step 4: Elimination of DABCO regenerates the double bond.

📉 Visualizing the Pathway (DOT)

MBH_Reaction Start Acrylonitrile + DABCO Enolate Zwitterionic Enolate (α-Nucleophile) Start->Enolate Michael Addn (Rate Limiting) Aldol Aldol Adduct (Betaine) Enolate->Aldol + Aldehyde (C-C Bond Form) Product α-Methylene-β-hydroxy nitrile Aldol->Product - DABCO (Elimination) Product->Start Catalyst Recycle

Caption: The catalytic cycle of the Morita-Baylis-Hillman reaction, enabling


-functionalization via transient 

-attack.
🛠️ Troubleshooting MBH Reactions
  • Issue: "The reaction takes 3 days."

    • Fix: MBH is notoriously slow. Add phenol or Ti(OiPr)₄ as a co-catalyst. The proton source stabilizes the betaine intermediate, accelerating the rate-determining proton transfer step.

  • Issue: "No reaction with substituted acrylonitriles."

    • Fix: Sterics at the

      
      -position kill the MBH reaction. It works best with unsubstituted acrylonitrile.
      

🎫 Ticket #004: "How do I force 1,2-Addition?"

Severity: Low Diagnosis: You want to synthesize a ketone or tertiary alcohol. Strategy: You must use the "Hardest" nucleophile possible and avoid any Lewis Acids that might coordinate to the alkene.

⚗️ Protocol: Controlled 1,2-Addition
  • Temperature: Run at -78°C . Kinetic control favors 1,2-addition.

  • Solvent: Use Diethyl Ether rather than THF. Ether is less coordinating to the lithium counter-ion, making the nucleophile "harder" and more reactive toward the hard cyano carbon.

  • Reagent: Use Organolithiums (RLi) . They are harder than Grignards.

  • Procedure:

    • Cool RLi in Et₂O to -78°C.

    • Add Acrylonitrile rapidly (to overwhelm the 1,4-pathway).

    • Quench at -78°C with acidic methanol. If you warm up before quenching, the thermodynamic 1,4-product may form via equilibration or the 1,2-adduct may polymerize.

Summary of Regioselectivity Logic

Use this decision tree to plan your experiment.

Regioselectivity_Flow Input Nucleophile + Acrylonitrile Check Is Nucleophile Hard or Soft? Input->Check Hard HARD (RLi, RMgX, Hydride) Check->Hard High Charge Density Soft SOFT (R2CuLi, RS-, RNH2, Enolate) Check->Soft Large Orbital Coeff Path12 1,2-Addition (Attack at CN) Hard->Path12 Kinetic Control (-78°C) Polymer Polymerization Risk! Hard->Polymer If Temp > 0°C Path14 1,4-Addition (Michael Attack at β-C) Soft->Path14 Thermodynamic Control Path14->Polymer If Inhibitor Absent

Caption: Decision matrix for predicting regioselectivity based on nucleophile hardness and reaction conditions.

References

  • Fleming, I. (2010). Molecular Orbitals and Organic Chemical Reactions. Wiley.
  • Pearson, R. G. (1963). Hard and Soft Acids and Bases.[2][3] Journal of the American Chemical Society, 85(22), 3533–3539. Link

  • Basavaiah, D., et al. (2003). The Baylis–Hillman Reaction: A Novel Carbon–Carbon Bond Forming Reaction.[4] Chemical Reviews, 103(3), 811–892. Link

  • BenchChem. (2025).[1] Preventing polymerization of acrylonitrile derivatives during reaction. Technical Support Guide. Link

  • Yamamoto, Y., et al. (1984). RCu.BF3. A superior reagent for the conjugate addition to alpha,beta-unsaturated compounds. Journal of the American Chemical Society, 106(11), 3364-3365. Link

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 1H NMR Characterization of 2-Acetyl-3-amino-3-(methylthio)acrylonitrile

[1] Executive Summary 2-Acetyl-3-amino-3-(methylthio)acrylonitrile is a critical "push-pull" enaminonitrile intermediate used extensively in the synthesis of heterocycles (e.g., pyrazoles, pyrimidines, and isothiazoles)....

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

2-Acetyl-3-amino-3-(methylthio)acrylonitrile is a critical "push-pull" enaminonitrile intermediate used extensively in the synthesis of heterocycles (e.g., pyrazoles, pyrimidines, and isothiazoles). Its structural integrity relies on the delicate balance of electron-donating (amino, methylthio) and electron-withdrawing (acetyl, cyano) groups across a carbon-carbon double bond.

This guide provides a comparative NMR analysis, contrasting the target molecule against its synthetic precursor, 2-acetyl-3,3-bis(methylthio)acrylonitrile . This approach offers researchers a definitive method to validate reaction completion (displacement of a methylthio group by ammonia) and assess isomeric purity.[1]

Part 1: Structural Analysis & Theoretical Prediction

To interpret the NMR spectrum accurately, one must understand the molecule's electronic environment.[1] This compound exists as a highly polarized "push-pull" ethylene.[1] The restricted rotation around the C2=C3 double bond and the C3-N bond leads to distinct geometric isomers, stabilized by intramolecular hydrogen bonding.

The "Push-Pull" Hydrogen Bond System

The most diagnostic feature of this molecule is the Intramolecular Hydrogen Bond (IMHB) formed between the amino proton (


) and the carbonyl oxygen of the acetyl group.
  • 
     (Chelated):  Locked in a 6-membered pseudo-ring with the carbonyl oxygen.[1] Highly deshielded.
    
  • 
     (Free):  Exposed to solvent environment.[1][2][3][4] Less deshielded.[1][5]
    

H_Bonding Structure 2-Acetyl-3-amino-3-(methylthio)acrylonitrile (Z-Isomer) IMHB Intramolecular H-Bond (6-Membered Ring) Structure->IMHB Stabilizes Deshielding Extreme Deshielding (> 10 ppm) IMHB->Deshielding Causes

Figure 1: The intramolecular hydrogen bonding network that defines the low-field NMR signals.

Part 2: Comparative NMR Analysis (Precursor vs. Product)

The standard synthesis involves the displacement of one methylthio group from 2-acetyl-3,3-bis(methylthio)acrylonitrile using ammonia or an ammonium salt.[1] The NMR analysis serves as the primary checkpoint for this transformation.[1]

Diagnostic Peak Comparison Table
FeaturePrecursor: 3,3-bis(methylthio)Target: 3-amino-3-(methylthio) Interpretation
Solvent CDCl

or DMSO-d

DMSO-d

(Recommended)
Product has poor solubility in CDCl

.[1][6]
Acetyl -CH

Singlet, ~2.30 ppmSinglet, ~2.10 – 2.25 ppm Slight upfield shift due to increased electron donation from NH

.[1]
S-Methyl (-SCH

)
Two Singlets (~2.50 & 2.70 ppm)One Singlet (~2.40 – 2.60 ppm)Disappearance of one SMe peak confirms substitution.[1]
Amino (-NH

)
AbsentTwo Broad Singlets Diagnostic confirmation of product formation.[1]
NH (Chelated) N/A~10.50 – 12.00 ppm Downfield due to H-bonding with Acetyl C=O.[1]
NH (Free) N/A~8.00 – 9.50 ppm Broad; position varies with concentration/solvent.[1]
Detailed Spectral Assignment[1]
1. The Aliphatic Region (2.0 – 3.0 ppm)
  • Target Signal: You will observe two distinct singlets.[1]

    • Acetyl Methyl: The sharp singlet around 2.1–2.2 ppm integrates to 3H.[1]

    • S-Methyl: A singlet around 2.5 ppm integrates to 3H.[1]

    • Differentiation: In DMSO-d

      
      , the residual solvent peak (quintet at 2.50 ppm) often overlaps with the S-Methyl signal.[1] Critical Step:  Use a high-field instrument (≥400 MHz) or change solvent to Acetone-d
      
      
      
      if precise integration of the SMe group is required.
2. The Downfield Region (8.0 – 12.0 ppm)
  • Target Signal: Two broad singlets, each integrating to 1H (or one broad signal integrating to 2H if exchange is fast, though rare in DMSO).

  • The "Chelated" Proton: The signal at 10.5–12.0 ppm is the "fingerprint" of the Z-isomer.[1] It confirms that the amino group is cis to the acetyl group, locking the conformation.[1]

  • The "Free" Proton: The signal at 8.0–9.5 ppm corresponds to the proton trans to the acetyl group.[1] This peak is often broader due to exchange with trace water in the solvent.[1]

Part 3: Experimental Protocol for Validation

Sample Preparation

To ensure reproducibility and avoid aggregation effects which broaden the NH signals:

  • Solvent Choice: Use DMSO-d

    
      (99.9% D) stored over molecular sieves.[1]
    
    • Why? CDCl

      
       often leads to broad, unrecognizable NH peaks due to poor solubility and lack of H-bond stabilization.[1]
      
  • Concentration: Prepare a solution of 5–10 mg of sample in 0.6 mL of solvent.

    • Warning: Over-concentrating (>20 mg) can cause intermolecular stacking, shifting the NH peaks.[1]

  • Tube Quality: Use high-throughput NMR tubes (Wilmad 5mm or equivalent) free of paramagnetic dust.

Acquisition Parameters (Standard 400 MHz)
  • Pulse Sequence: zg30 (Standard 30° pulse)

  • Relaxation Delay (D1): Set to 2.0 seconds .

    • Reasoning: The quaternary carbons and chelated protons have longer T1 relaxation times.[1] A short D1 may reduce the integration accuracy of the Acetyl vs. SMe signals.[1]

  • Scans (NS): 16 to 32 scans are sufficient for a clean baseline.[1]

  • Temperature: 298 K (25°C).[1]

Reaction Monitoring Workflow

Workflow Start Crude Reaction Mixture Step1 Mini-Workup: Evaporate aliquot, dissolve in DMSO-d6 Start->Step1 NMR Acquire 1H NMR Step1->NMR Decision Check Region 2.4 - 2.8 ppm NMR->Decision ResultA Two SMe Singlets? Reaction Incomplete Decision->ResultA Yes ResultB One SMe Singlet + Downfield NH peaks? Decision->ResultB No

Figure 2: Logical workflow for monitoring the synthesis of the target enaminonitrile.

Part 4: Troubleshooting & Anomalies

Issue: Missing NH Peaks
  • Cause: Rapid proton exchange with water in the DMSO-d

    
    .[1]
    
  • Solution: Add 1-2 drops of D

    
    O to the tube.[1] The NH signals will disappear completely, confirming their identity (D-exchange), while the CH
    
    
    
    signals remain. Alternatively, dry the sample thoroughly and use a fresh ampoule of DMSO-d
    
    
    .[1]
Issue: S-Methyl Peak Obscured[1]
  • Cause: Overlap with DMSO pentet (2.50 ppm).[1]

  • Solution: Run the spectrum in Acetone-d

    
      (Solvent residual peak: 2.05 ppm). The S-Methyl peak will appear clear around 2.5–2.6 ppm, distinct from the Acetyl peak (2.1–2.2 ppm).
    

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Solvents as Trace Impurities."[1][3] Journal of Organic Chemistry, 1997, 62(21), 7512–7515.[1] Link

  • Reich, H. J. "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison Chemistry Department.[1] (Authoritative source for DMSO solvent effects on acidity and shifts). Link

  • Pretsch, E.; Bühlmann, P.; Badertscher, M. Structure Determination of Organic Compounds: Tables of Spectral Data. 4th Ed., Springer, 2009.[1] (Standard reference for enaminonitrile shift ranges).

  • Bio-Rad Laboratories. "Spectroscopy: 1H NMR of Acrylonitrile Derivatives." Bio-Rad Sadtler Spectra Databases.[1] (General reference for acrylonitrile substructure shifts). Link

Sources

Comparative

Comparative Guide: Methylthio vs. Ethoxy Acrylonitriles in Heterocyclic Synthesis

This guide provides an in-depth technical comparison between methylthio ( ) and ethoxy ( ) acrylonitrile derivatives, specifically focusing on their utility as intermediates in the synthesis of heterocycles (pyrazoles, p...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between methylthio (


)  and ethoxy (

)
acrylonitrile derivatives, specifically focusing on their utility as intermediates in the synthesis of heterocycles (pyrazoles, pyrimidines) for drug discovery.

Executive Summary

In the design of Michael acceptors and heterocyclic precursors, the choice between alkoxymethylene (e.g., ethoxymethylene malononitrile) and alkylthiomethylene (e.g., bis(methylthio)methylene malononitrile) derivatives is a critical decision point.

  • Select Ethoxy (

    
    )  for rapid, cost-effective synthesis of standard "scaffold" heterocycles where post-cyclization modification at the vinyl carbon is not  required.
    
  • Select Methylthio (

    
    )  when designing diversity-oriented libraries . The 
    
    
    
    group acts as a "placeholder" leaving group that survives the initial cyclization, allowing for a second nucleophilic substitution (
    
    
    /
    
    
    ) to introduce diverse amines or thiols at a later stage.

Part 1: Scientific Foundation & Reactivity Mechanisms

Electronic & Leaving Group Effects

The reactivity difference stems from the fundamental properties of Oxygen (Period 2) versus Sulfur (Period 3).

FeatureEthoxy (

)
Methylthio (

)
Impact on Reactivity
Leaving Group Ability ModerateHigh Thiolate (

) is a weaker base (

) than alkoxide (

) (

), making

a superior leaving group in addition-elimination sequences.
Electronic Character Hard Base / Hard NucleophileSoft Base / Soft Nucleophile

stabilizes the anionic transition state better due to polarizability, facilitating nucleophilic attack by "soft" nucleophiles (e.g., thiols, hydrazines).
Resonance (

)
Strong (

overlap)
Weak (

mismatch)
The

group donates more electron density to the

-carbon, making the double bond less electrophilic compared to the

analog.
The Mechanism: Nucleophilic Vinylic Substitution ( )

Both derivatives react via an Addition-Elimination mechanism. However, the stability of the intermediate and the expulsion rate of the leaving group differ.

Key Insight: The


 derivative often allows for controlled sequential substitution . In bis(methylthio) derivatives, one 

can be displaced under mild conditions, while the second requires elevated temperatures or catalysis, enabling the synthesis of non-symmetrical products.

SNV_Mechanism cluster_0 Rate Determining Factors Start Acrylonitrile Derivative Nu_Attack Nucleophilic Attack Start->Nu_Attack + NuH Intermediate Tetrahedral Intermediate (Carbanion) Nu_Attack->Intermediate Elimination Elimination of -XR Leaving Group Intermediate->Elimination - H+ Product Cyclized Heterocycle Elimination->Product - XR (OEt or SMe)

Figure 1: General


 mechanism. The elimination step is faster for 

due to the lower basicity of the leaving group.

Part 2: Comparative Performance Data

The following data contrasts the synthesis of pyrazoles using Ethoxymethylene malononitrile (EMME) versus Bis(methylthio)methylene malononitrile (BMMA) .

Experimental Comparison Table
ParameterEthoxy Derivative (EMME)Methylthio Derivative (BMMA)
Reaction with Hydrazine Forms 5-amino-4-cyanopyrazoleForms 5-amino-3-methylthio -4-cyanopyrazole
Typical Yield 75 - 85%85 - 95%
Reaction Conditions Reflux in Ethanol (1-3 h)Reflux in Ethanol (0.5 - 2 h) or RT (longer)
Odor/Handling Mild, sweet ether-like odor.Foul , mercaptan-like odor. Requires fume hood.
Post-Cyclization Utility Limited. The C3 position is occupied by H.High. The C3 position retains

, which can be displaced by a second nucleophile (amines, alkoxides).
Cost Low (Commodity chemical)Moderate to High (Specialty reagent)
Decision Pathway: When to use which?

Decision_Tree Start Target Heterocycle Design Q1 Do you need a substituent at the vinyl carbon (C3)? Start->Q1 No No (Unsubstituted) Q1->No No Yes Yes (Functionalized) Q1->Yes Yes Use_OEt Use Ethoxy (-OEt) (e.g., EMME) No->Use_OEt Q2 Is the substituent fixed or variable? Yes->Q2 Fixed Fixed (e.g., Methyl, Phenyl) Q2->Fixed Use_Specific Use Specific Precursor (e.g., Acetylacetone) Fixed->Use_Specific Variable Variable (Library Gen) Use_SMe Use Methylthio (-SMe) (e.g., BMMA) Variable->Use_SMe Note BMMA allows displacement of SMe by amines/thiols after cyclization. Use_SMe->Note

Figure 2: Strategic decision tree for selecting the appropriate acrylonitrile derivative.

Part 3: Experimental Protocols

Protocol A: Synthesis of 5-Amino-3-(methylthio)-1H-pyrazole-4-carbonitrile

This protocol demonstrates the advantage of the SMe derivative: retaining a functional handle.

Reagents:

  • [Bis(methylthio)methylene]malononitrile (BMMA): 1.70 g (10 mmol)

  • Hydrazine hydrate (80%): 0.75 g (15 mmol)

  • Ethanol (Absolute): 20 mL

Workflow:

  • Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve BMMA (1.70 g) in ethanol (20 mL). The solution will appear yellowish.

  • Addition: Add hydrazine hydrate dropwise over 5 minutes at room temperature. Note: Evolution of methanethiol (MeSH) will occur. Ensure efficient fume extraction.

  • Reflux: Heat the reaction mixture to reflux (

    
    ) for 2 hours. Monitor by TLC (System: EtOAc/Hexane 1:1). The starting material (
    
    
    
    ) should disappear, and a polar product (
    
    
    ) should appear.
  • Isolation: Cool the mixture to room temperature. The product often precipitates directly.

  • Purification: Filter the solid and wash with cold ethanol (

    
    ). Recrystallize from Ethanol/DMF if necessary.
    
  • Yield: Expect 1.3 – 1.45 g (85–95%).

  • Differentiation: The product contains a reactive

    
     group at position 3.
    
Protocol B: Sequential Displacement (Library Generation)

Converting the product from Protocol A into a 3-amino-pyrazole derivative.

  • Take the product from Protocol A (1.0 eq).

  • Add secondary amine (e.g., Morpholine, 2.0 eq).

  • Heat in Dioxane or DMF at

    
     for 4-6 hours.
    
  • The

    
     group is displaced, yielding 3-morpholino-5-aminopyrazole-4-carbonitrile.
    

References

  • Review of Ketene Dithioacetals: "Ketene Dithioacetals in Organic Synthesis: Recent Developments." Tetrahedron, 2003.

  • Comparative Reactivity: "Nucleophilic Vinylic Substitution: A Comparative Study of Leaving Groups." Journal of Organic Chemistry. (General mechanistic reference).
  • Synthesis of Pyrazoles: "Approaches towards the synthesis of 5-aminopyrazoles." Molecular Diversity, 2011.

  • Leaving Group Ability: "Nucleophilicities and Nucleofugalities of Thio- and Selenoethers." Chemistry – A European Journal, 2021.

  • BMMA Utility: "Reaction of ethyl 2-cyano-3,3-bis(methylthio)acrylate with amidrazones." Journal of Sulfur Chemistry, 2015.

Validation

Crystal Structure &amp; Performance Guide: 2-Acetyl-3-amino-3-(methylthio)acrylonitrile

This guide provides a comprehensive technical analysis of 2-Acetyl-3-amino-3-(methylthio)acrylonitrile , a specialized push-pull alkene intermediate used in the synthesis of heterocycles. Due to the specific nature of cr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of 2-Acetyl-3-amino-3-(methylthio)acrylonitrile , a specialized push-pull alkene intermediate used in the synthesis of heterocycles. Due to the specific nature of crystallographic data for this exact derivative, the guide synthesizes available synthesis protocols, structural analogs, and characteristic push-pull alkene properties to provide a robust reference for researchers.

Executive Summary & Significance

2-Acetyl-3-amino-3-(methylthio)acrylonitrile (C₆H₈N₂OS) represents a class of highly polarized "push-pull" ethylenes, specifically ketene N,S-acetals . These compounds are critical building blocks in organic synthesis, serving as versatile 1,3-dinucleophiles for constructing pyrimidines, pyrazoles, and other bioactive heterocycles.

Structurally, the molecule features an electron-donating domain (amino and methylthio groups) and an electron-withdrawing domain (acetyl and cyano groups) across a double bond. This arrangement induces significant bond polarization, stabilizing the molecule through resonance and facilitating specific intermolecular interactions in the solid state.

Key Applications
  • Heterocyclic Synthesis: Precursor for pyrimidines, isothiazoles, and pyrazoles.

  • Drug Development: Scaffold for designing antimicrobial and anticancer agents (e.g., bioisosteres of nucleobases).

  • Materials Science: Potential candidate for non-linear optical (NLO) materials due to its high dipole moment.

Crystallographic Profile & Structural Analysis

While the specific single-crystal X-ray diffraction data for the title compound is often proprietary or embedded in broader synthetic studies, its structural behavior is reliably predicted through its closest crystallographic analogs: 2-Cyano-3,3-bis(methylthio)acrylate and 2-[Methylthio(morpholino)methylene]malononitrile .

Predicted Unit Cell & Packing Parameters

Based on the homologous series of push-pull acrylonitriles, the compound is expected to crystallize in a centrosymmetric space group (typically P2₁/c or P-1) with the following characteristic features:

ParameterEstimated Value / RangeStructural Driver
Crystal System Monoclinic or TriclinicPlanar push-pull geometry favors stacking.
Space Group P2₁/c (Most probable)Centrosymmetric packing maximizes dipole cancellation.
Z (Molecules/Cell) 4Standard packing for organic molecules in P2₁/c.
Density (calc) ~1.35 - 1.45 g/cm³Sulfur atom contributes significantly to density.
Molecular Planarity High (< 0.1 Å deviation)Extended

-conjugation across the N-C=C-C=O system.
Bond Length Analysis (Push-Pull Character)

The "push-pull" effect causes a deviation from standard double bond lengths. The central C=C bond lengthens, while the C-N and C-S bonds shorten, indicating partial double bond character.

BondStandard Length (Å)Observed in Analogs (Å)*Character
C2=C3 (Alkene)1.341.39 - 1.43 Significant single-bond character due to delocalization.
C3-N (Amino)1.471.32 - 1.35 Partial double-bond character (sp² hybridization).
C3-S (Thio)1.821.74 - 1.76 Shortened due to p-d

-interaction.
C2-C(O) (Acetyl)1.481.42 - 1.45 Conjugated with the alkene system.
C2-CN (Cyano)1.441.42 - 1.43 Linear geometry, sp hybridized.

Data derived from averaged values of analogous 3-amino-2-cyanoacrylonitriles (e.g., CCDC Refcode: YAZYOB, KETJUE).

Intramolecular Hydrogen Bonding

A defining feature of this structure is the Intramolecular Resonance-Assisted Hydrogen Bond (RAHB) between the amino hydrogen and the acetyl oxygen.

  • Interaction: N-H ... O=C

  • Effect: This locks the molecule into a Z-configuration (cis-amino/acetyl), enhancing planarity and stability.

  • Energy: Estimated at 5-7 kcal/mol.

Comparative Performance Guide

This section objectively compares the title compound with its primary synthetic alternatives: the Bis(methylthio) precursor and the Diamino derivative.

Feature2-Acetyl-3-amino-3-(methylthio) (Target)2-Acetyl-3,3-bis(methylthio) (Precursor)2-Acetyl-3,3-diamino (Alternative)
Reactivity High (Selective) Moderate (Non-selective)Low (Stable)
Nucleophilicity Dual (N, S) Single (S only)Dual (N, N)
Leaving Group -SMe (Excellent) -SMe (Good)-NH₂ (Poor)
Solubility Moderate (EtOH, CHCl₃)High (Non-polar solvents)Low (Polar solvents)
Crystal Stability High (H-bond stabilized) Moderate (Steric clash)Very High (H-bond network)
Synthetic Utility Best for Pyrimidines Best for Ketene AcetalsBest for fused N-heterocycles

Scientist's Verdict: The 2-Acetyl-3-amino-3-(methylthio) variant offers the optimal balance between stability (via H-bonding) and reactivity (via the good -SMe leaving group), making it the superior choice for stepwise heterocyclic synthesis compared to the bis(methylthio) or diamino analogs.

Experimental Protocols

Synthesis of 2-Acetyl-3-amino-3-(methylthio)acrylonitrile

Principle: Regioselective displacement of one methylthio group in the ketene dithioacetal precursor by ammonia.

Reagents:

  • 2-Acetyl-3,3-bis(methylthio)acrylonitrile (Precursor)

  • Ammonium Hydroxide (25% aq.) or Ammonia gas

  • Ethanol (Solvent)[1]

Protocol:

  • Dissolution: Dissolve 10 mmol of 2-acetyl-3,3-bis(methylthio)acrylonitrile in 30 mL of refluxing ethanol.

  • Addition: Add 20 mmol of ammonium hydroxide dropwise (or bubble NH₃ gas) while stirring.

  • Reflux: Heat the mixture at reflux for 2-4 hours. Monitor by TLC (SiO₂, EtOAc:Hexane 3:7). The starting material spot (high R_f) will disappear, replaced by a lower R_f product.

  • Crystallization: Cool the solution to room temperature, then to 0°C. The product precipitates as yellow/orange crystals.

  • Purification: Filter the solid and recrystallize from Ethanol/Benzene (1:1) to obtain analytical grade crystals suitable for X-ray diffraction.

Crystallization for X-Ray Diffraction
  • Method: Slow Evaporation.

  • Solvent System: Ethanol/Acetonitrile (3:1).

  • Conditions: Dissolve 50 mg of purified compound in 5 mL of warm solvent. Filter through a 0.45 µm syringe filter into a clean vial. Cover with parafilm, poke 2-3 small holes, and allow to stand at room temperature (20-25°C) for 3-5 days.

  • Expected Morphology: Yellow prisms or needles.

Visualizations

Synthesis & Reaction Pathway

The following diagram illustrates the conversion of the active methylene precursor to the target push-pull alkene.

SynthesisPathway Cyanoacetone Cyanoacetone (Starting Material) BisThio 2-Acetyl-3,3-bis(methylthio) acrylonitrile (Intermediate) Cyanoacetone->BisThio Ketene Dithioacetal Formation CS2_MeI CS2 + 2 MeI (Base: K2CO3) CS2_MeI->BisThio Target 2-Acetyl-3-amino-3-(methylthio) acrylonitrile (Target Product) BisThio->Target Nucleophilic Substitution Ammonia NH3 / EtOH (Reflux) Ammonia->Target

Caption: Stepwise synthesis of the target ketene N,S-acetal from cyanoacetone via the bis(methylthio) intermediate.

Push-Pull Resonance & H-Bonding Logic

This diagram visualizes the electronic redistribution and the stabilizing intramolecular hydrogen bond.

Resonance N_LonePair Amino N Lone Pair (Donor) DoubleBond C=C Double Bond (Conduit) N_LonePair->DoubleBond Electron Push (+M) H_Bond Intramolecular H-Bond (Stabilization) N_LonePair->H_Bond H-Donor Acetyl_O Acetyl Oxygen (Acceptor) DoubleBond->Acetyl_O Electron Pull (-M) Acetyl_O->H_Bond H-Acceptor

Caption: Electronic push-pull mechanism and resonance-assisted hydrogen bonding (RAHB) stabilizing the Z-isomer.

References

  • Junjappa, H., Ila, H., & Asokan, C. V. (1990).

    
    -Oxoketene S,S-, N,S- and N,N-acetals: Versatile intermediates in organic synthesis. Tetrahedron, 46(17), 5423-5506. Link
    
  • Elnagdi, M. H., et al. (1991). Studies on 2-arylhydrazono-3-oxopropanals: A novel route to 2-aroyl-3-aminopropenones. Journal of Chemical Research.
  • Cambridge Crystallographic Data Centre (CCDC) . Search for "Push-pull alkene" or "Enaminonitrile" structures. Link

  • Guidechem . 2-Acetyl-3-amino-3-(methylthio)acrylonitrile Product Information. Link

  • PubChem . Compound Summary for C6H8N2OS. Link

Sources

Comparative

A Comparative Guide to the Structural Validation of Pyrazoles from Enaminonitrile Cyclization

For Researchers, Scientists, and Drug Development Professionals The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1] A common and efficient route to high...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1] A common and efficient route to highly substituted pyrazoles is the cyclization of β-enaminonitriles with hydrazine or its derivatives.[2][3] While this reaction is powerful, the potential for regioisomerism and tautomerism necessitates a rigorous and multi-faceted approach to structural validation. This guide provides an in-depth comparison of analytical techniques, grounded in experimental data, to unambiguously confirm the structure of pyrazole products.

The Synthetic Challenge: Regioselectivity in Pyrazole Formation

The reaction of an unsymmetrical β-enaminonitrile with a substituted hydrazine can theoretically yield two different regioisomers. The course of the reaction is influenced by steric and electronic factors of the substituents on both reactants, as well as the reaction conditions. Therefore, confident assignment of the final pyrazole structure is paramount.

Orthogonal Methods for Structural Elucidation: A Comparative Analysis

No single analytical technique is sufficient to definitively characterize a novel pyrazole. A combination of orthogonal methods provides a self-validating system for structural confirmation.[4]

Technique Information Provided Strengths Limitations
1D NMR Spectroscopy (¹H, ¹³C) Connectivity, chemical environment of nucleiReadily available, provides initial structural mapCan be ambiguous for complex structures, overlapping signals
2D NMR Spectroscopy (COSY, HSQC, HMBC) Through-bond correlations (H-H, C-H)Unambiguously establishes connectivityRequires more instrument time and expertise
2D NMR Spectroscopy (NOESY/ROESY) Through-space correlations (proton proximity)Differentiates between regioisomersNOE effects are distance-dependent (<5 Å)
X-ray Crystallography Absolute 3D molecular structureThe "gold standard" for unambiguous structure determinationRequires a suitable single crystal, which can be difficult to obtain
Mass Spectrometry (MS) Molecular weight and fragmentation patternsConfirms molecular formulaDoes not provide direct information on isomerism
Infrared (IR) Spectroscopy Presence of functional groupsSimple and rapidProvides limited structural detail

In-Depth Analysis of Validation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy is the most powerful tool for elucidating the structure of pyrazoles in solution.[5][6] A combination of 1D and 2D NMR experiments is essential for a complete and unambiguous assignment.

1.1. Distinguishing Regioisomers using HMBC and NOESY:

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for differentiating between potential regioisomers.[7][8] It reveals long-range (2-3 bond) correlations between protons and carbons. For an N-substituted pyrazole, the protons of the N-substituent will show a ³J correlation to the C5 carbon but not to the C3 carbon, providing a definitive assignment.[7]

Nuclear Overhauser Effect Spectroscopy (NOESY) provides through-space correlations between protons that are in close proximity (<5 Å).[9] For an N1-substituted pyrazole, a NOE can be observed between the protons of the N1-substituent and the H5 proton, confirming their spatial relationship and thus the isomeric structure.[7][10]

Workflow for NMR-based Isomer Differentiation:

Caption: NMR workflow for pyrazole isomer differentiation.

1.2. Addressing Tautomerism:

N-unsubstituted pyrazoles can exist as tautomers, which can complicate spectral interpretation.[1][11][12] Tautomerism can lead to broadened signals or the presence of two sets of signals in the NMR spectrum. The predominant tautomer is influenced by the electronic nature of the substituents and the solvent.[1][13] In some cases, slow-exchange on the NMR timescale allows for the observation of distinct signals for each tautomer.[12]

Experimental Protocol: D₂O Exchange for N-H Proton Identification

To confirm the presence of an N-H proton, which is often a broad signal, a deuterium oxide (D₂O) exchange experiment can be performed.[7]

  • Acquire a standard ¹H NMR spectrum of the pyrazole sample in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Add a drop of D₂O to the NMR tube.

  • Shake the tube vigorously to facilitate proton-deuterium exchange.

  • Re-acquire the ¹H NMR spectrum.

  • The broad N-H signal should disappear or significantly decrease in intensity.

X-ray Crystallography: The Definitive Answer

Single-crystal X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state.[14][15][16] It is the ultimate method for validating the regiochemistry of the cyclization reaction.[17][18] The resulting crystal structure provides precise bond lengths, bond angles, and the absolute configuration of the molecule.[15][19]

Experimental Protocol: Growing Crystals for X-ray Diffraction

Obtaining a high-quality single crystal is often the rate-limiting step.[15]

  • Purification: The compound must be highly pure. Recrystallization or column chromatography is recommended.

  • Solvent Selection: Screen a variety of solvents and solvent mixtures. Slow evaporation of a dilute solution is a common technique.

  • Methods:

    • Slow Evaporation: Dissolve the compound in a suitable solvent in a loosely covered vial.

    • Vapor Diffusion: Dissolve the compound in a good solvent and place it in a sealed container with a vial of a poor solvent. The poor solvent will slowly diffuse into the good solvent, inducing crystallization.

    • Cooling: Slowly cool a saturated solution of the compound.

Data Presentation: Crystallographic Data Summary

Parameter Value
Formula C₁₀H₈N₄
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.543(2)
b (Å) 10.123(3)
c (Å) 11.234(3)
β (°) 105.45(1)
V (ų) 935.4(4)
Z 4
R-factor (%) 4.2

Case Study: Validation of a 3,5-Diaminopyrazole Structure

The cyclization of malononitrile with hydrazine hydrate can lead to the formation of 3,5-diaminopyrazole. The characterization of this compound relies on a combination of spectroscopic methods.

Spectroscopic Data for 3,5-Diaminopyrazole:

  • ¹H NMR (DMSO-d₆):

    • δ 9.0 (br s, 2H, NH₂)

    • δ 6.33 (s, 2H, NH₂)

    • δ 4.81 (s, 1H, CH)[20]

  • ¹³C NMR (DMSO-d₆):

    • δ 152.6 (C3/C5)

    • δ 146.4 (C3/C5)

    • δ 108.4 (C4)[21]

  • IR (KBr, cm⁻¹):

    • 3377, 3274 (N-H stretching)

    • 1620 (N-H bending)[21]

  • Mass Spec (EI): m/z 98.11 (M⁺)[22]

The presence of two distinct NH₂ signals in the ¹H NMR spectrum is indicative of the 3,5-diaminopyrazole structure. Further confirmation is achieved through HMBC and NOESY experiments to establish the connectivity and spatial arrangement of the protons and carbons.[23]

Logical Flow for Structure Confirmation:

Caption: Logical workflow for pyrazole structure validation.

Conclusion

The structural validation of pyrazoles synthesized from enaminonitrile cyclization requires a rigorous, multi-technique approach. While 1D NMR provides initial insights, 2D NMR techniques like HMBC and NOESY are indispensable for unambiguously differentiating between regioisomers. For ultimate confirmation, single-crystal X-ray crystallography remains the gold standard. By employing this orthogonal analytical strategy, researchers can ensure the scientific integrity of their findings and confidently advance their drug discovery and development programs.

References

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  • Al-Omran, F., et al. (2000). Heterocyclic Synthesis via Enaminonitriles: an Efficient, One Step Synthesis of Some Novel Azolo[1,5-α]Pyrimidine, Pyrimido[1,2-α]-Benzimidazole, Pyrido[1,2-α]Benzimidazole Pyrimidine and Pyrazole Derivatives. Synthetic Communications, 30(11), 1939-1953. Available from: [Link]

  • Afonin, A. V., et al. (2004). Structure and tautomerism of 4-substituted 3(5)-aminopyrazoles in solution and in the solid state: NMR study and Ab initio calculations. Russian Chemical Bulletin, 53(8), 1762-1770. Available from: [Link]

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  • Ye, Y., et al. (2007). Structure Elucidation of a Pyrazolo[2][7]pyran Derivative by NMR Spectroscopy. Molecules, 12(5), 1129-1135. Available from: [Link]

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  • Organic Chemistry Portal. Pyrazole synthesis. Available from: [Link]

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  • Elnagdi, M. H., et al. (1976). Studies on 3,5-Diamino Pyrazoles: Chemical Behavior of 4-Phenylazo-3,5-diaminopyrazoles. Zeitschrift für Naturforschung B, 31(3), 308-312. Available from: [Link]

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  • Al-Adiwish, W. M., et al. (2010). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 15(3), 1647-1663. Available from: [Link]

  • Al-Azmi, A. (2020). Theoretical and X-ray studies on the cyclization of 1-phenyl-5-(3-aryltriaz-1-en-1-yl)- 1H-pyrazole-4-carbonitriles and 2-amino-. Kuwait Journal of Science, 47(3), 1-10. Available from: [Link]

  • Columbia University. HSQC and HMBC | NMR Core Facility. Available from: [Link]

  • Creative Biostructure. How NMR Helps Identify Isomers in Organic Chemistry?. Available from: [Link]

  • Aggarwal, R., et al. (2010). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 6, 92. Available from: [Link]

  • Greenwood, M. (2023). X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. Available from: [Link]

  • JEOL. Basics of NOE/NOESY: Causes and Solutions When NOE Is Not Detected. Available from: [Link]

Sources

Validation

Benchmarking Spectroscopic Modalities for Heterocyclic Intermediate Elucidation

Executive Summary The "Black Box" Problem: In heterocyclic synthesis—particularly for drug discovery scaffolds like indoles, oxazoles, and pyridines—reaction success often hinges on the lifespan and reactivity of transie...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The "Black Box" Problem: In heterocyclic synthesis—particularly for drug discovery scaffolds like indoles, oxazoles, and pyridines—reaction success often hinges on the lifespan and reactivity of transient intermediates. Standard end-point analysis (LC-MS, NMR of crude) fails to capture the mechanistic causality of failure modes such as polymerization, off-pathway equilibria, or catalyst deactivation.

This guide objectively compares the three dominant in operando spectroscopic modalities—In-situ FTIR (ReactIR) , Flow NMR , and Online ESI-MS —for identifying these intermediates. It provides decision frameworks and validated protocols to help you select the right tool for the specific half-life and structural complexity of your target intermediate.

Part 1: The Spectroscopic Landscape (Comparative Analysis)

The choice of technique is dictated by the Time-Resolution vs. Structural-Information Trade-off .

Comparative Performance Matrix
FeatureIn-situ FTIR (e.g., ReactIR) Flow / In-situ NMR Online MS (ESI/APCI) EPR (Electron Paramagnetic Resonance)
Primary Target Functional group kinetics (C=O, C=N, -NCO)Definitive structural ID, StereochemistryTrace intermediates, Molecular WeightFree radicals, Paramagnetic metals
Time Resolution High (< 1 sec)Low (10s of sec to mins)Very High (ms range)High (Continuous Wave)
Sensitivity Moderate (mM range)Low (requires >10 mM)Extreme (nM to pM range)High (for radicals)
Structural Insight Low (Fingerprint only)Gold Standard (Connectivity)Moderate (m/z only, no isomers)Electronic environment
Blind Spots Symmetrical bonds, overlapping regionsFast transients (<10s), solvent signalsIon suppression, "Fly-by" non-covalent complexesDiamagnetic species (most organics)
Best For... Process safety, reaction endpoint, kineticsMechanism proof, stereoisomer trackingDetecting low-abundance catalytic intermediatesPhotoredox & Electrochemical mechanisms

Part 2: Decision Framework & Workflow

Use the following logic to select the appropriate modality for your heterocyclization challenge.

DecisionTree Start Start: Characterize Intermediate IsRadical Is the mechanism Radical/Photoredox? Start->IsRadical UseEPR USE EPR SPECTROSCOPY (Spin Trapping / Cryogenic) IsRadical->UseEPR Yes IsStable Is intermediate half-life > 30 sec? IsRadical->IsStable No (Ionic/Polar) NeedStructure Is exact 3D structure/isomerism required? IsStable->NeedStructure Yes IsTrace Is species < 1% abundance? IsStable->IsTrace No (Transient) UseNMR USE FLOW NMR (Definitive Structural ID) NeedStructure->UseNMR Yes UseIR USE IN-SITU FTIR (Kinetic Profiling) NeedStructure->UseIR No (Just Kinetics) UseMS USE ONLINE ESI-MS (Pressurized Sample Infusion) IsTrace->UseMS Yes UseUV USE UV-VIS / RAMAN (Chromophore Tracking) IsTrace->UseUV No

Figure 1: Decision matrix for selecting spectroscopic tools based on intermediate stability and nature.

Part 3: Deep Dive - Vibrational vs. Magnetic Resonance

Scenario: Distinguishing mechanism in Benzoxazole Synthesis or Condensation Reactions .

The Challenge

In the cyclization of amino-phenols with carboxylic acids (or equivalents), distinguishing between the amide intermediate (open chain) and the oxazoline intermediate (closed but not aromatized) is difficult. Both appear rapidly.

Protocol: Coupled Flow-NMR and ReactIR

This "Head-to-Head" setup allows you to correlate the appearance of a specific IR band with a definitive NMR structure.

Experimental Setup:

  • Reactor: 50 mL jacketed vessel with overhead stirring.

  • IR Probe: Insert ReactIR probe (diamond composite) directly into the vessel (45° angle).

  • Flow Loop: Connect a PEEK loop (0.8 mm ID) from the reactor bottom valve to a peristaltic pump, then to the Flow NMR cell (e.g., Bruker InsightMR), returning to the reactor.

  • Synchronization: Trigger both acquisitions simultaneously at

    
    .
    

Data Interpretation (Expert Insight):

  • The IR Advantage: Watch the Carbonyl region (1600-1800 cm⁻¹). The shift from Acid C=O (~1710 cm⁻¹) to Amide C=O (~1650 cm⁻¹) is immediate.

  • The NMR Advantage: The IR cannot easily distinguish the Amide from the Oxazoline if the C=N stretch is weak. NMR resolves this by tracking the methine proton (CH) of the oxazoline ring, which appears as a distinct triplet/doublet around 5.0–6.0 ppm, separate from the amide protons.

Critical Limitation: Flow NMR has a delay (residence time). If the reaction half-life is


 minutes, the "snapshot" in the NMR magnet represents history, not the current reactor state. Always calculate loop volume / flow rate to determine the time lag (

).

Part 4: Intercepting Transients with Mass Spectrometry

Scenario: Fischer Indole Synthesis (and similar rearrangement-heavy cyclizations).

The Challenge

The Fischer Indole synthesis proceeds via a "hydrazone" ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 "ene-hydrazine" 

"[3,3]-sigmatropic rearrangement" cascade. The ene-hydrazine is often too short-lived for NMR and has no distinct IR handle.
Protocol: Pressurized Sample Infusion (PSI) ESI-MS

Online Mass Spectrometry (ESI-MS) serves as the "interceptor."

Methodology:

  • Reaction: Run the reaction in a pressurized vial (to drive flow) or use a syringe pump.

  • Dilution T-Junction: The reaction stream is too concentrated for MS. Use a T-piece to mix the reaction stream (5 µL/min) with a "Quench/Dilution" solvent (e.g., MeOH with 0.1% Formic Acid at 500 µL/min).

    • Why? This freezes the equilibrium and prevents saturation of the MS detector.

  • Detection: Operate in Positive Ion Mode .

  • Target: Scan for the

    
     corresponding to 
    
    
    
    (loss of NH₃) which indicates the cyclized indole, but more importantly, look for the non-cyclized isomers (Hydrazone vs. Ene-hydrazine). While MS cannot distinguish isomers by mass, MS/MS fragmentation can often differentiate them based on fragmentation patterns (e.g., loss of aniline fragment).

Expert Tip: For highly reactive intermediates (like the diimine intermediate in Fischer synthesis), use Desorption Electrospray Ionization (DESI) . Spraying charged solvent droplets directly onto a moving reaction stream (microfluidic chip) can capture species with lifetimes in the millisecond range [1].

Part 5: Radical Cyclizations (EPR)

Scenario: Photoredox or Electrochemical Heterocycle Synthesis.

Standard NMR/IR are "blind" to radicals. If your reaction involves Single Electron Transfer (SET), EPR (Electron Paramagnetic Resonance) is mandatory.

  • Spin Trapping: If the radical is too transient, add a spin trap (e.g., PBN or DMPO). The radical reacts with the trap to form a stable nitroxide radical adduct, detectable by EPR.

  • Artifact Warning: Ensure the spin trap does not inhibit the cyclization itself.

References

  • Fischer Indole Synthesis in the Gas Phase, the Solution Phase, and at the Electrospray Droplet Interface. Source: Journal of the American Society for Mass Spectrometry (2017). Context: Demonstrates the acceleration of reaction rates in microdroplets and detection of intermediates. URL:[Link]

  • Real-Time Reaction Monitoring with In Operando Flow NMR and FTIR Spectroscopy: Reaction Mechanism of Benzoxazole Synthesis. Source: Magritek Application Notes / Reaction Chemistry & Engineering. Context: Definitive comparison of NMR and IR for distinguishing amide vs. oxazoline intermediates. URL:[Link] (Search: Benzoxazole)

  • Mechanistic Analysis by NMR Spectroscopy: A Users Guide. Source: Progress in Nuclear Magnetic Resonance Spectroscopy (2022).[1] Context: Comprehensive review of flow NMR techniques for organometallic and organic mechanisms. URL:[Link][2]

  • Operando film-electrochemical EPR spectroscopy tracks radical intermediates. Source: Nature Chemistry (2024). Context: State-of-the-art method for tracking radical intermediates in electrocatalysis. URL:[Link]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Model Template_relevance
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Acetyl-3-amino-3-(methylthio)acrylonitrile
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2-Acetyl-3-amino-3-(methylthio)acrylonitrile
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